1-(5-methyl-1H-pyrrol-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXBSFUVVIDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis and Application of 1-(5-methyl-1H-pyrrol-3-yl)ethanone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Introduction: In the landscape of contemporary medicinal chemistry, the pyrrole scaffold stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization have rendered it a privileged structure in the design of novel pharmaceuticals. Within this esteemed class of compounds, 1-(5-methyl-1H-pyrrol-3-yl)ethanone (CAS Number: 6115-72-6 ) emerges as a key building block, offering a strategic entry point for the synthesis of complex molecular entities with significant biological potential. This technical guide provides a comprehensive overview of this versatile reagent, from its fundamental properties and synthesis to its applications as a pivotal intermediate in drug development.
Physicochemical Properties and Structural Elucidation
This compound is a stable organic compound that serves as a valuable synthon in organic and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic endeavors.
| Property | Value | Source |
| CAS Number | 6115-72-6 | [1][2] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [2] |
| Boiling Point | 249.3±20.0 °C at 760 mmHg | [1] |
| InChI Key | UKDXBSFUVVIDFR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=CN1)C(=O)C | [1] |
Strategic Synthesis: The Paal-Knorr Approach
The synthesis of substituted pyrroles is a well-established field in organic chemistry, with the Paal-Knorr synthesis being a prominent and versatile method. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield the corresponding pyrrole.[3][4][5][6] For the synthesis of this compound, a logical retrosynthetic analysis points to a 1,4-dicarbonyl precursor that can be cyclized in the presence of an ammonia source.
A plausible synthetic route, based on the principles of the Paal-Knorr synthesis, is outlined below. The selection of starting materials is guided by the desired substitution pattern on the final pyrrole ring.
Hypothesized Synthesis Protocol:
Objective: To synthesize this compound via a Paal-Knorr condensation.
Reaction Scheme:
References
Physicochemical properties of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
An In-depth Technical Guide to 1-(5-methyl-1H-pyrrol-3-yl)ethanone for Advanced Research
Foreword: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Molecules built around a pyrrole core exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] This guide focuses on a specific, valuable derivative: This compound . We will dissect its fundamental physicochemical characteristics, provide expert insight into its synthesis and characterization, and explore its potential as a strategic building block for novel therapeutic agents. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this compound's properties and applications.
Section 1: Core Physicochemical Profile
Understanding the fundamental physicochemical properties of a compound is the bedrock of all subsequent experimental design, from synthesis and purification to formulation and biological screening. This compound, also known by its synonym 3-acetyl-5-methyl-1H-pyrrole, is a solid or liquid at room temperature. Its key computed and experimental properties are summarized below for rapid reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 6115-72-6 | Sigma-Aldrich |
| Molecular Formula | C₇H₉NO | PubChem[6] |
| Molecular Weight | 123.15 g/mol | PubChem[6] |
| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg | BOC Sciences[] |
| Physical Form | Solid or liquid | Sigma-Aldrich |
| XLogP3 (Lipophilicity) | 0.8 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |
| Topological Polar Surface Area | 32.9 Ų | PubChem[6] |
| Canonical SMILES | CC1=CC(=CN1)C(=O)C | PubChem[6] |
| InChIKey | UKDXBSFUVVIDFR-UHFFFAOYSA-N | PubChem[6] |
Section 2: Synthesis Protocol and Mechanistic Insights
A reliable and well-understood synthetic route is critical for obtaining high-purity material for research. While several methods exist for pyrrole synthesis, a highly effective and common approach for preparing 3-acylpyrroles is the Friedel-Crafts acylation of a corresponding pyrrole precursor.
Expert Rationale for Method Selection
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions like Friedel-Crafts acylation. We propose the acylation of 2-methylpyrrole as the most direct and logical pathway. The choice of an acetylating agent, such as acetic anhydride, and the reaction conditions are crucial for controlling the reaction's regioselectivity and yield. The methyl group at the C2 position directs the incoming electrophile (the acetyl group) primarily to the C4 or C3 position, and with careful control of conditions, C3 acylation can be favored. This method is robust, scalable, and relies on readily available starting materials.
Step-by-Step Experimental Protocol: Friedel-Crafts Acylation
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylpyrrole (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Inert Atmosphere: Purge the system with dry nitrogen gas and maintain a positive nitrogen pressure throughout the reaction. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Introduction (Optional but Recommended): For enhanced reactivity and selectivity, a mild Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) can be added cautiously at 0 °C.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Workflow Visualization
References
An In-depth Technical Guide to the Structure Elucidation of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural characterization of heterocyclic compounds is a critical pillar in the fields of medicinal chemistry and materials science. Among these, substituted pyrroles represent a core scaffold in a multitude of pharmaceuticals and functional materials.[1] This guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the unambiguous structure elucidation of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. By integrating foundational principles with advanced analytical techniques, this document serves as a practical resource for researchers. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not just the procedural steps but the underlying scientific rationale for each experimental choice.
Introduction: The Significance of Pyrrole Scaffolds
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products, including heme, chlorophyll, and various alkaloids.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of substituents, such as a methyl group at the 5-position and an acetyl group at the 3-position, as in the case of this compound, significantly modulates the electronic and steric profile of the parent ring. This, in turn, influences its biological activity and material properties. Accurate structural confirmation is, therefore, a non-negotiable prerequisite for any further investigation or application.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into advanced spectroscopic methods, the molecular formula of the target compound, this compound, is C7H9NO.[][3] This is the first piece of the structural puzzle.
The Degree of Unsaturation (DoU) is a crucial calculation derived from the molecular formula that provides insight into the number of rings and/or multiple bonds within a molecule.
The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where:
-
C = number of carbon atoms
-
H = number of hydrogen atoms
-
X = number of halogen atoms
-
N = number of nitrogen atoms
For C7H9NO: DoU = 7 + 1 - (9/2) - (0/2) + (1/2) = 8 - 4.5 + 0.5 = 4
A Degree of Unsaturation of 4 is consistent with the proposed structure, which contains an aromatic pyrrole ring (contributing to the unsaturation) and a carbonyl group (C=O).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Key Principles for Interpreting the ¹H NMR of Substituted Pyrroles:
-
Chemical Shifts (δ): The position of a proton signal on the spectrum is influenced by the electron density around it. Electron-withdrawing groups (like the acetyl group) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1] Conversely, electron-donating groups (like the methyl group) shield protons, causing an upfield shift.[1]
-
Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes splitting of NMR signals. The magnitude of the coupling constant (J-value) provides information about the dihedral angle and connectivity between the coupled protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
Predicted ¹H NMR Spectrum of this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| NH | ~8.0-9.0 | Broad Singlet | 1H | The NH proton of the pyrrole ring is typically broad and downfield.[4] |
| H-4 | ~6.5-7.0 | Doublet of Doublets (dd) or Triplet (t) | 1H | This proton is on the pyrrole ring and adjacent to the acetyl group, leading to deshielding. It will be coupled to the H-2 proton and potentially the NH proton. |
| H-2 | ~6.0-6.5 | Doublet of Doublets (dd) or Triplet (t) | 1H | This proton is also on the pyrrole ring and will be coupled to the H-4 proton and potentially the NH proton. |
| CH₃ (acetyl) | ~2.3-2.5 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| CH₃ (ring) | ~2.1-2.3 | Singlet | 3H | The methyl protons attached to the pyrrole ring are in a relatively shielded environment. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to achieve a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the coupling patterns to establish proton connectivity.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.
Key Principles for Interpreting the ¹³C NMR of Substituted Pyrroles:
-
Chemical Shifts (δ): The chemical shifts of carbon atoms are highly sensitive to their electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Aromatic and olefinic carbons appear in the mid-range, while aliphatic carbons are the most shielded and appear upfield.[5]
-
Substituent Effects: Electron-withdrawing groups deshield adjacent carbons, while electron-donating groups shield them.[1] These effects can be predicted using additive substituent chemical shift (SCS) parameters.[6]
Predicted ¹³C NMR Spectrum of this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (acetyl) | ~195-205 | The carbonyl carbon is highly deshielded. |
| C-5 (ring) | ~130-140 | This carbon is attached to the methyl group and is part of the aromatic ring. |
| C-3 (ring) | ~125-135 | This carbon is attached to the acetyl group. |
| C-2 (ring) | ~115-125 | This is an α-carbon of the pyrrole ring. |
| C-4 (ring) | ~110-120 | This is a β-carbon of the pyrrole ring. |
| CH₃ (acetyl) | ~25-35 | The methyl carbon of the acetyl group. |
| CH₃ (ring) | ~10-15 | The methyl carbon attached to the pyrrole ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, due to the low natural abundance of ¹³C.[1]
-
Instrument Setup:
-
Use a broadband probe to observe the wide range of ¹³C chemical shifts.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum. A longer acquisition time is usually required compared to ¹H NMR.
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[7]
Key Principles for Mass Spectrometry of Pyrrole Derivatives:
-
Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques suitable for many organic molecules, often yielding a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce more extensive fragmentation, providing valuable structural clues.
-
Fragmentation: The fragmentation pattern is a unique fingerprint of a molecule. The bonds that break are typically the weakest ones, and the resulting fragments provide information about the different functional groups and their connectivity.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of C7H9NO is 123.15 g/mol .[3] Therefore, a peak at m/z 123 (for M⁺) or 124 (for [M+H]⁺) is expected.
-
Key Fragments:
-
Loss of a methyl group (-CH₃): A peak at m/z 108, corresponding to the loss of the acetyl methyl group, is likely.
-
Loss of the acetyl group (-COCH₃): A peak at m/z 80 would indicate the cleavage of the bond between the pyrrole ring and the acetyl group.
-
McLafferty Rearrangement: While less common for aromatic ketones, if it were to occur, it would result in a characteristic fragmentation pattern.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[8]
-
Ionization: Select an appropriate ionization method (e.g., ESI in positive ion mode).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to confirm the connectivity of the molecule.
-
Logical Flow for MS Data Interpretation
Caption: Logical flow for interpreting mass spectrometry data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
Key Vibrational Frequencies for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (pyrrole) | ~3400-3200 | Stretching |
| C-H (aromatic) | ~3100-3000 | Stretching |
| C-H (aliphatic) | ~3000-2850 | Stretching |
| C=O (ketone) | ~1680-1660 | Stretching |
| C=C (aromatic) | ~1600-1450 | Stretching |
| C-N | ~1350-1250 | Stretching |
The presence of a strong absorption band around 1670 cm⁻¹ would be indicative of the conjugated ketone. The N-H stretch of the pyrrole ring is also a key diagnostic peak.[9][10]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Verification
While spectroscopic analysis provides strong evidence for the structure, chemical synthesis from known starting materials offers the ultimate confirmation. A plausible synthetic route to this compound can further validate the proposed structure. The characterization data of the synthesized compound should match that of the compound under investigation.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. No single method provides all the answers, but when used in concert, NMR, MS, and IR spectroscopy create a detailed and self-validating picture of the molecular architecture. This guide has outlined the key principles, experimental protocols, and data interpretation strategies that form the foundation of modern organic structure analysis. For researchers in drug development and materials science, a thorough understanding of these techniques is paramount for advancing their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 7. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
Chemical Identity and Physical Properties
Prior to delving into the spectral analysis, it is essential to establish the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-(5-methyl-1H-pyrrol-3-yl)ethanone | --INVALID-LINK-- |
| CAS Number | 6115-72-6 | --INVALID-LINK-- |
| Boiling Point | 249.3±20.0 °C at 760 mmHg | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar pyrrole derivatives and established substituent effects.[1]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 1H | N-H |
| ~7.2 | s | 1H | H-2 |
| ~6.5 | s | 1H | H-4 |
| ~2.4 | s | 3H | -C(=O)CH₃ |
| ~2.3 | s | 3H | 5-CH₃ |
Causality behind Predictions: The broad singlet for the N-H proton is characteristic of pyrroles and is subject to concentration and solvent effects. The protons on the pyrrole ring (H-2 and H-4) are expected to be singlets due to the substitution pattern. The acetyl and methyl protons will also appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O |
| ~135 | C-5 |
| ~130 | C-3 |
| ~125 | C-2 |
| ~110 | C-4 |
| ~28 | -C(=O)CH₃ |
| ~13 | 5-CH₃ |
Causality behind Predictions: The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The chemical shifts of the pyrrole ring carbons are influenced by the electron-donating methyl group and the electron-withdrawing acetyl group.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Pyrrole N-H |
| ~3100 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Aliphatic C-H |
| ~1650 | C=O Stretch | Ketone |
| ~1550 | C=C Stretch | Pyrrole Ring |
Causality behind Predictions: The N-H stretching vibration in pyrroles typically appears as a broad band around 3300 cm⁻¹.[1] The strong absorption around 1650 cm⁻¹ is a clear indicator of the carbonyl group of the ketone.[1] The other bands correspond to the C-H and C=C stretching vibrations of the pyrrole ring and the methyl groups.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 123 | [M]⁺ (Molecular Ion) |
| 108 | [M - CH₃]⁺ |
| 80 | [M - CH₃CO]⁺ |
Causality behind Predictions: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (123 g/mol ). Common fragmentation pathways for acylpyrroles include the loss of the methyl group from the acetyl moiety (resulting in a peak at m/z 108) and the loss of the entire acetyl group (resulting in a peak at m/z 80).
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
References
An In-depth Technical Guide to 1-(5-methyl-1H-pyrrol-3-yl)ethanone: Physicochemical Properties, Synthesis, Characterization, and Potential in Drug Discovery
This guide provides a comprehensive technical overview of 1-(5-methyl-1H-pyrrol-3-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, synthesis, and prospective applications.
Introduction to the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Derivatives of pyrrole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a structurally intriguing derivative, and understanding its characteristics is paramount for exploring its therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem |
| Molecular Weight | 123.15 g/mol | PubChem |
| Appearance | Predicted to be a solid or liquid | - |
| Boiling Point | 249.3±20.0 °C at 760 mmHg | - |
| LogP | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
The synthesis of substituted pyrroles is a well-established field in organic chemistry. The Paal-Knorr synthesis is a classic and versatile method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.
Proposed Synthetic Pathway: Paal-Knorr Synthesis
A plausible and efficient route for the synthesis of this compound involves the reaction of a 1,4-dicarbonyl precursor with an ammonia source. The selection of the appropriate starting materials is critical for the success of this synthesis.
Experimental Protocol: Paal-Knorr Synthesis of this compound
Materials:
-
3-acetyl-5-hexene-2-one (or a suitable 1,4-dicarbonyl precursor)
-
Ammonium acetate or ammonia in a suitable solvent
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in ethanol.
-
Addition of Reagents: Add an excess of ammonium acetate to the solution, followed by a catalytic amount of glacial acetic acid. The causality behind using an excess of the amine source is to drive the equilibrium towards the formation of the pyrrole ring.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine solution. The washing steps are crucial to remove any remaining inorganic salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the acetyl protons, and the protons on the pyrrole ring. The chemical shifts and coupling patterns will be indicative of their chemical environment.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the acetyl group, the methyl carbons, and the carbons of the pyrrole ring.[1][2]
2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibration of the pyrrole ring.
-
C=O stretching vibration of the ketone.
-
C-H stretching and bending vibrations of the methyl and pyrrole ring protons.[1][3]
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 123.15.
Potential Applications in Drug Discovery
The pyrrole nucleus is a cornerstone in the development of new therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives underscore the potential of this compound as a scaffold for drug discovery.
Antibacterial and Antifungal Activity
Numerous studies have reported the potent antibacterial and antifungal activities of pyrrole-containing compounds.[4][5] These compounds often exert their effects by targeting essential microbial enzymes or disrupting cell membrane integrity. The structural features of this compound, including the presence of a methyl group and an acetyl group, could contribute to its antimicrobial profile. For instance, a series of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone analogs have been synthesized and shown to possess antibacterial activity.[6]
Anticancer Activity
The pyrrole scaffold is present in several anticancer drugs and experimental agents.[7][8][9] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression. For example, certain pyrrole-based chalcones have demonstrated notable anticancer activity against various cancer cell lines.[9] The potential of this compound as an anticancer agent warrants further investigation, potentially through derivatization to enhance its potency and selectivity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of pro-inflammatory enzymes or cytokines.[10][11][12] The structural similarity of this compound to known anti-inflammatory pyrrole compounds suggests that it could serve as a starting point for the development of novel anti-inflammatory drugs.
Logical Relationship of Pyrrole Scaffold to Biological Activity
References
- 1. acgpubs.org [acgpubs.org]
- 2. orgchemres.org [orgchemres.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 12. Synthesis and antiinflammatory activity of 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 1-(5-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide for Drug Discovery
An In-depth Exploration of a Promising Pyrrole Scaffold for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide delves into the potential biological activities of a specific pyrrole derivative, 1-(5-methyl-1H-pyrrol-3-yl)ethanone. While direct experimental data for this compound is limited, this guide will provide a comprehensive overview of the anticipated biological effects based on the well-established activities of structurally similar pyrrole-containing molecules. By examining analogous compounds, we can infer the potential for antimicrobial, anticancer, and anti-inflammatory properties, and provide detailed, field-proven methodologies for their evaluation.
Chemical Identity and Properties
This compound is a five-membered heterocyclic compound.[4] Its structure, featuring a methyl group and an ethanone substituent on the pyrrole ring, provides a unique electronic and steric profile that may contribute to its biological interactions.
Chemical Structure:
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₇H₉NO[4][]
-
Molecular Weight: 123.15 g/mol [4]
-
CAS Number: 6115-72-6[4][]
The presence of the ketone group and the N-H group in the pyrrole ring allows for hydrogen bonding, which can be crucial for interactions with biological targets. The methyl group can influence the compound's lipophilicity and steric interactions within binding pockets of enzymes or receptors.
Anticipated Biological Activity: A Landscape of Therapeutic Potential
The pyrrole nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[6][7][8] Based on this extensive body of research, this compound is a promising candidate for investigation in these therapeutic areas.
Antimicrobial Activity
Pyrrole derivatives have a long history as potent antimicrobial agents.[6][7][8] The natural product Pyrrolnitrin, for instance, is a powerful antifungal agent.[9] The biological activity of these compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[9]
Potential Mechanism of Action: The antimicrobial action of pyrrole compounds can be multifaceted. The planar pyrrole ring can intercalate into bacterial DNA, while the overall lipophilicity of the molecule can facilitate its passage through the microbial cell wall. The ethanone moiety might also play a role in interacting with specific microbial enzymes. For example, some pyrrole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme.[10]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC (µg/mL) of Analogous Pyrrole Compounds | Reference |
| Staphylococcus aureus | 0.008 | [11] |
| Escherichia coli | 1 | [11] |
| Mycobacterium tuberculosis | 0.03 | [11] |
Note: The above data is for illustrative purposes based on highly active pyrrole derivatives and does not represent actual data for this compound.
Anticancer Activity
Numerous pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]
Potential Mechanism of Action: Structurally related pyrrole compounds have been shown to inhibit protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer.[2] Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis, is another reported mechanism for some pyrrole-containing anticancer agents.[3] The ethanone moiety could potentially interact with the active sites of these kinases or other cellular targets.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][14]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer)[15]
-
Test compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Data Presentation:
| Cancer Cell Line | IC50 (µM) of Analogous Pyrrole Compounds | Reference |
| A549 (Lung) | 19.94 ± 1.23 (µg/ml) | [15] |
| HeLa (Cervical) | 16.73 ± 1.78 (µg/ml) | [15] |
| HT29 (Colon) | 654.31 | [16] |
Note: The above data is for illustrative purposes based on bioactive pyrrole derivatives and does not represent actual data for this compound.
Visualization of Experimental Workflow:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Anti-inflammatory Activity
Pyrrole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives showing potent activity in preclinical models.[17][18][19] The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating the production of inflammatory cytokines.
Potential Mechanism of Action: The structural similarities of some pyrrole derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) suggest that they may inhibit COX enzymes, thereby reducing the production of prostaglandins involved in the inflammatory cascade.[18] Additionally, some pyrrole compounds have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α.[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of a compound.[1][20][21][22][23]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Reference drug (e.g., Indomethacin or Diclofenac)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: vehicle control, positive control (reference drug), and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally one hour before inducing inflammation.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |
| Vehicle Control | - | 0 | [18] |
| Diclofenac | 25 | Significant Reduction | [18] |
| Compound 3f (analog) | 20 | Significant Reduction | [18] |
| Compound 3f (analog) | 40 | Significant Reduction | [18] |
Note: The above data is for an analogous pyrrole derivative and serves as an example.[18] Actual results for this compound would require experimental validation.
Visualization of Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and molecular modeling studies of anti-inflammatory active 1H-pyrrolizine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Discovery and Isolation of Novel Pyrrole Compounds: A Modern Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product science.[1][2] Its unique electronic and structural properties make it a "privileged scaffold," frequently found in a vast array of life-saving drugs and biologically active molecules.[3][4] Pyrrole-containing compounds are integral to medications across diverse therapeutic areas, including anti-inflammatory agents, anticancer drugs, antibiotics, and antivirals.[5][6] The pyrrole moiety often plays a crucial role in a molecule's ability to interact with biological targets like enzymes and receptors.[3]
This guide provides a comprehensive overview of the modern strategies and core methodologies employed in the discovery, isolation, and structural elucidation of novel pyrrole compounds, moving from initial screening to definitive characterization.
Part 1: Strategies for Discovery
The quest for novel pyrrole compounds follows two primary paths: exploring the vast chemical diversity of nature and the targeted construction of new molecules through synthesis.
Bioassay-Guided Isolation from Natural Sources
Nature is a master chemist, producing an incredible diversity of complex molecules. Bioassay-guided isolation is a systematic methodology to pinpoint and extract specific bioactive compounds from natural sources like plants, fungi, and marine organisms.[7] The core principle is to use a specific biological assay—such as an antimicrobial, anticancer, or enzyme inhibition test—as a compass to navigate the complex chemical mixture of a crude extract.[8]
The process begins with a crude extract that shows promising activity. This extract is then subjected to a series of separations, creating fractions with reduced complexity. Each fraction is tested in the bioassay, and only the "active" fractions are selected for further purification.[9] This iterative process of separation and testing continues until a pure, bioactive compound is isolated.[8]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioassay guided isolation: Significance and symbolism [wisdomlib.org]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological properties of 1-(5-methyl-1H-pyrrol-3-yl)ethanone have not been exhaustively investigated. All procedures should be conducted within a controlled laboratory environment by qualified personnel who have performed a thorough, application-specific risk assessment. This guide synthesizes available data for the subject compound and structurally related molecules to provide a framework for safe handling.
Section 1: Introduction and Scientific Context
This compound, a substituted pyrrole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole nucleus is a common scaffold in numerous biologically active molecules, both natural and synthetic.[1] The acetyl group at the 3-position and the methyl group at the 5-position influence the molecule's electronic properties and steric hindrance, making it a versatile intermediate in organic synthesis.[2][3] Understanding the safety and handling of such building blocks is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound.
Section 2: Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 6115-72-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid or liquid | Sigma-Aldrich |
| Boiling Point | 249.3±20.0 °C at 760 mmHg | BOC Sciences |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |
Section 3: Hazard Identification and Toxicological Profile
Based on available data, this compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Angene Chemical, Sigma-Aldrich
Toxicological Summary
Hazard Identification Workflow
Caption: GHS Hazard Identification Summary.
Section 4: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling, incorporating engineering controls, administrative controls, and appropriate PPE, is essential to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are required. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of after handling the compound. Proper glove removal technique is crucial to avoid skin contact.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: For operations where inhalation of dust or aerosols cannot be fully controlled by engineering measures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling and before breaks or leaving the laboratory.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and laundered before reuse.
General Laboratory Handling Workflow
Caption: Step-by-step safe handling workflow.
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 2-8 °C (refrigerator).
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6] Pyrrole and its derivatives can be sensitive to air, light, and moisture.[7] While the stability of this specific compound is not fully documented, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure, especially for long-term storage.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
Section 6: Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Prevent further leakage or spillage if it is safe to do so.
-
Notify your institution's environmental health and safety department.
-
Do not allow the material to enter drains or waterways.
-
Section 7: Disposal Considerations
All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Technical Guide to the Solubility of 1-(5-methyl-1H-pyrrol-3-yl)ethanone in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-methyl-1H-pyrrol-3-yl)ethanone, a key heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive analysis based on its physicochemical properties and data from structurally similar compounds, and a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound to facilitate its use in various experimental and developmental workflows.
Introduction: The Significance of Solubility in Drug Discovery
This compound belongs to the pyrrole class of heterocyclic compounds, which are integral structural motifs in numerous biologically active molecules and approved pharmaceuticals. The solubility of a compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is paramount for a range of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and modification reactions.
-
Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.
-
Analytical Chemistry: Developing accurate and robust analytical methods for quantification and characterization.
-
Preclinical and Clinical Testing: Ensuring consistent and reproducible dosing for in vitro and in vivo studies.
This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their scientific endeavors.
Physicochemical Properties and Predicted Solubility Profile
A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[1] |
| Molecular Weight | 123.15 g/mol | PubChem[1] |
| Appearance | Solid or liquid | Sigma-Aldrich |
| XLogP3 | 0.8 | PubChem[1] |
| Boiling Point (Predicted) | 249.3 ± 20.0 °C at 760 mmHg | BOC Sciences[] |
The XLogP3 value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[1] This indicates that it is likely to exhibit solubility in a range of polar and non-polar organic solvents.
Predicted Solubility in Common Organic Solvents
In the absence of direct experimental data, we can infer the solubility of this compound by examining a closely related analog, 2-acetylpyrrole. 2-Acetylpyrrole is reported to be soluble in water, ether, and ethanol, and highly soluble in dimethyl sulfoxide (DMSO).[3][4] Given the structural similarities, a similar solubility pattern can be anticipated for this compound.
The "like dissolves like" principle is a cornerstone of solubility prediction.[1] This principle suggests that substances with similar polarities are more likely to be soluble in each other. The polarity of this compound arises from the nitrogen atom in the pyrrole ring and the carbonyl group of the ethanone substituent, which can participate in hydrogen bonding.
Based on these principles, the predicted solubility of this compound in a range of organic solvents is summarized below:
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of strong dipole-dipole interactions. |
| Ethanol | High | Polar, protic solvent capable of hydrogen bonding with the carbonyl and N-H groups. |
| Methanol | High | Similar to ethanol, a polar, protic solvent. |
| Acetone | Moderate to High | Polar, aprotic solvent; can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderate | Moderately polar solvent. |
| Acetonitrile | Moderate | Polar, aprotic solvent. |
| Dichloromethane (DCM) | Moderate | Moderately polar solvent. |
| Diethyl Ether | Moderate | Weakly polar solvent. |
| Toluene | Low to Moderate | Non-polar aromatic solvent; some interaction possible with the pyrrole ring. |
| Hexane | Low | Non-polar aliphatic solvent. |
| Water | Low to Moderate | The presence of polar groups may afford some water solubility, but the hydrocarbon portion of the molecule will limit it. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, experimental determination is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[5] The following protocol is adapted from established methodologies for determining the solubility of pyrrole derivatives.[5]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or heating block
-
Magnetic stirrer and stir bars
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and other standard laboratory glassware
-
Drying oven or vacuum oven
Experimental Workflow Diagram
Caption: Gravimetric Method for Solubility Determination.
Detailed Protocol
-
Preparation:
-
Accurately weigh a glass vial.
-
Add a known mass of the selected organic solvent to the vial.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled water bath or heating block set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a suitable temperature until a constant weight of the solid residue is achieved.
-
Weigh the vial with the dry solid residue.
-
-
Calculation:
-
The mass of the dissolved solute is the final weight of the vial with the residue minus the initial weight of the empty vial.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
-
Calculate the solubility, which can be expressed in various units such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.
-
Thermodynamic Considerations of the Dissolution Process
The solubility of a compound is temperature-dependent. By determining the solubility at different temperatures, key thermodynamic parameters of the dissolution process, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution, can be calculated using the van't Hoff equation.[5] This information provides deeper insights into the intermolecular forces governing the dissolution process. A positive enthalpy of solution indicates an endothermic process where solubility increases with temperature, while a negative enthalpy suggests an exothermic process where solubility decreases with increasing temperature.
Conclusion
References
Methodological & Application
Synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone: A Detailed Guide for Researchers
Introduction
1-(5-methyl-1H-pyrrol-3-yl)ethanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a variety of biologically active compounds and functional materials. Its substituted pyrrole core is a prevalent motif in medicinal chemistry, and the presence of the acetyl group at the 3-position provides a versatile handle for further chemical modifications. This application note provides detailed protocols and theoretical background for two distinct and reliable synthetic routes to this target molecule, designed for researchers and professionals in drug development and organic synthesis. The presented methodologies, the Paal-Knorr synthesis and the Friedel-Crafts acylation, have been selected for their efficiency and adaptability.
Synthetic Strategy Overview
Two primary retrosynthetic disconnections for this compound are considered in this guide. The first approach is the classical Paal-Knorr pyrrole synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and an amine source. The second strategy involves the direct functionalization of a pre-existing 2-methylpyrrole ring via a Friedel-Crafts acylation reaction. A third, alternative route utilizing a Grignard reaction on a pyrrole-3-carbonitrile is also briefly discussed. Each method offers distinct advantages and challenges, which will be elaborated upon in the respective sections.
Route 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction proceeds via a condensation mechanism, typically under neutral or mildly acidic conditions, to form the aromatic pyrrole ring in good to excellent yields.[3]
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to afford the stable aromatic pyrrole.[4] The ring-closing step is often the rate-determining step of the reaction.
Experimental Protocol: Paal-Knorr Synthesis
Step 1: Synthesis of 3,4-Dimethylhexane-2,5-dione
The necessary starting material for the Paal-Knorr synthesis of the target molecule is 3,4-dimethylhexane-2,5-dione. This can be prepared from butanone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Butanone | 72.11 | 14.42 g | 0.2 |
| Di-tert-butyl peroxide | 146.23 | 1.46 g | 0.01 |
Procedure:
-
To a stirred solution of butanone (0.2 mol), add di-tert-butyl peroxide (0.01 mol).
-
Heat the reaction mixture at 130°C for 24 hours in a sealed tube.
-
After cooling to room temperature, the mixture is distilled under reduced pressure to give 3,4-dimethylhexane-2,5-dione.
Step 2: Synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,4-Dimethylhexane-2,5-dione | 142.19 | 14.22 g | 0.1 |
| Ammonium acetate | 77.08 | 7.71 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
A mixture of 3,4-dimethylhexane-2,5-dione (0.1 mol) and ammonium acetate (0.1 mol) in glacial acetic acid (50 mL) is refluxed for 1 hour.
-
The reaction mixture is cooled to room temperature and poured into water (200 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Note: The protocol described synthesizes a dimethylated analog. To obtain the target this compound via this route, the required starting material would be 3-methylhexane-2,5-dione.
Visualization of Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of the target pyrrole.
Route 2: Friedel-Crafts Acylation of 2-Methylpyrrole
Friedel-Crafts acylation is a powerful method for the introduction of an acyl group onto an aromatic ring. For electron-rich heterocycles like pyrrole, this reaction can proceed under relatively mild conditions. The regioselectivity of the acylation is a crucial aspect, with substitution generally favoring the 2-position.[5] However, by employing appropriate N-protecting groups or specific Lewis acids, acylation can be directed to the 3-position.[6]
Reaction Mechanism
The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7] This acylium ion is then attacked by the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction. A resonance-stabilized intermediate is formed, which then loses a proton to restore aromaticity and yield the acylated pyrrole. The choice of Lewis acid can significantly influence the reaction rate and regioselectivity.[6]
Experimental Protocol: Friedel-Crafts Acylation
Step 1: Synthesis of 2-Methyl-1H-pyrrole
A common method for the synthesis of 2-methyl-1H-pyrrole is from the reaction of ethyl acetoacetate, chloroacetone, and ammonia.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| Ethyl acetoacetate | 130.14 |
| Chloroacetone | 92.52 |
| Aqueous Ammonia (25%) | 35.05 |
Procedure: A detailed procedure for the Hantzsch pyrrole synthesis can be adapted for this step.
Step 2: Acylation of 2-Methyl-1H-pyrrole
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methyl-1H-pyrrole | 81.12 | 8.11 g | 0.1 |
| Acetic Anhydride | 102.09 | 12.25 g | 0.12 |
| Tin(IV) chloride (SnCl₄) | 260.52 | 2.61 g | 0.01 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a solution of 2-methyl-1H-pyrrole (0.1 mol) in dry dichloromethane (100 mL) under a nitrogen atmosphere at 0°C, add tin(IV) chloride (0.01 mol) dropwise.
-
After stirring for 15 minutes, add acetic anhydride (0.12 mol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The reaction is quenched by the slow addition of water (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford a mixture of this compound and 1-(2-methyl-1H-pyrrol-5-yl)ethanone. The desired 3-acyl isomer is typically the major product under these conditions.
Visualization of Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of 2-methylpyrrole.
Alternative Route: Grignard Reaction with a Pyrrole-3-carbonitrile
A third synthetic approach involves the reaction of a Grignard reagent with a pyrrole-3-carbonitrile intermediate. This method offers an alternative disconnection for the formation of the acetyl group.
Reaction Mechanism
Grignard reagents add to the electrophilic carbon of a nitrile to form an intermediate imine anion.[8] Subsequent hydrolysis of this imine, typically with aqueous acid, yields the corresponding ketone.[9][10] This two-step, one-pot procedure is a reliable method for ketone synthesis.
Synthetic Outline
-
Synthesis of 5-methyl-1H-pyrrole-3-carbonitrile: This intermediate can be synthesized from appropriate starting materials, for example, via a multi-step sequence starting from a suitably substituted precursor.
-
Grignard Reaction: The pyrrole-3-carbonitrile is then reacted with methylmagnesium bromide (CH₃MgBr) in an ethereal solvent.
-
Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous acid to yield the final product, this compound.
Visualization of Grignard Route
Caption: Grignard reaction route to the target ketone.
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the methyl group protons, and the acetyl group protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₇H₉NO, M.W. = 123.15 g/mol ). |
| IR Spec. | A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the ketone. |
Conclusion
This application note has detailed two primary synthetic routes and one alternative for the preparation of this compound. The Paal-Knorr synthesis offers a classical and reliable method for constructing the pyrrole ring, while the Friedel-Crafts acylation provides a direct approach to functionalize a pre-existing pyrrole core. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The provided protocols and mechanistic insights are intended to serve as a valuable resource for chemists in the fields of organic synthesis and drug discovery.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of substituted pyrroles—a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles. Its enduring utility is a testament to its operational simplicity and the generally high yields achieved.
This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.
Core Concepts and Reaction Mechanism
The Pa
Application Note: A Detailed Protocol for the ¹H NMR Analysis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Introduction
1-(5-methyl-1H-pyrrol-3-yl)ethanone is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in a wide array of natural products and pharmaceuticals.[1] Accurate structural elucidation is a critical step in the synthesis and characterization of such compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary analytical technique.[1] This application note provides a comprehensive, field-proven protocol for the ¹H NMR analysis of this compound, designed for researchers, scientists, and drug development professionals. The guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a robust and reproducible methodology.
Core Principles of Pyrrole ¹H NMR Spectroscopy
The five-membered aromatic ring of pyrrole presents a unique electronic environment that influences the chemical shifts of its constituent protons. In an unsubstituted pyrrole, the α-protons (adjacent to the nitrogen) and β-protons exhibit characteristic chemical shifts.[1] The introduction of substituents, such as the methyl and acetyl groups in this compound, significantly alters the electron density distribution within the ring, leading to predictable changes in the ¹H NMR spectrum. The acetyl group, being an electron-withdrawing group, will deshield nearby protons, shifting their resonances downfield. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect and an upfield shift of adjacent proton signals.
Experimental Protocol
This protocol is designed to yield high-quality, reproducible ¹H NMR spectra for this compound.
Sample Preparation: The Foundation of a Quality Spectrum
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[2] This stage focuses on the careful dissolution of the analyte in an appropriate deuterated solvent.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, to the vial. The use of a deuterated solvent is crucial to avoid large solvent peaks that would otherwise obscure the analyte signals.[3] Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition: Optimizing Instrumental Parameters
The following parameters are provided as a starting point for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans (NS): 16-32 (adjust as needed for desired signal-to-noise)
-
Receiver Gain (RG): Auto-adjusted
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K
Data Processing and Analysis: From FID to Interpreted Spectrum
Raw NMR data (Free Induction Decay, FID) must be processed to obtain the final spectrum. Modern NMR software packages offer streamlined workflows for this process.
Processing Steps:
-
Fourier Transformation (FT): The FID is converted into the frequency domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.
-
Integration: The area under each peak is integrated to determine the relative number of protons.[4]
-
Peak Picking: The chemical shift of each peak is accurately determined.
Expected ¹H NMR Data and Interpretation
The following table summarizes the anticipated ¹H NMR spectral data for this compound. The assignments are based on the analysis of substituted pyrrole derivatives and established principles of NMR spectroscopy.[1]
| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole NH | H-1 | ~8.0 - 9.0 (broad singlet) | bs | - |
| Pyrrole CH | H-2 | ~7.2 - 7.4 | d | ~2.0 - 3.0 |
| Pyrrole CH | H-4 | ~6.5 - 6.7 | d | ~2.0 - 3.0 |
| Acetyl CH₃ | -COCH₃ | ~2.3 - 2.5 | s | - |
| Methyl CH₃ | -CH₃ | ~2.2 - 2.4 | s | - |
Interpretation of the Spectrum:
-
NH Proton (H-1): The proton attached to the nitrogen typically appears as a broad singlet in the downfield region of the spectrum. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace amounts of water.
-
Pyrrole Ring Protons (H-2 and H-4): The two protons on the pyrrole ring are expected to be doublets due to coupling with each other. The H-2 proton, being adjacent to the electron-withdrawing acetyl group, is expected to be deshielded and appear at a lower field compared to the H-4 proton.
-
Acetyl Methyl Protons: The three protons of the acetyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Methyl Protons: The three protons of the methyl group at the 5-position will also appear as a sharp singlet.
Workflow Visualization
The following diagram illustrates the complete workflow for the ¹H NMR analysis of this compound.
Caption: Workflow for ¹H NMR Analysis.
Conclusion
This application note provides a robust and detailed protocol for the ¹H NMR analysis of this compound. By adhering to the principles of meticulous sample preparation, optimized data acquisition, and systematic data processing, researchers can confidently obtain high-quality spectra for accurate structural elucidation. The provided interpretation of the expected ¹H NMR data serves as a valuable reference for the characterization of this and related substituted pyrrole compounds.
References
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Abstract
This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(5-methyl-1H-pyrrol-3-yl)ethanone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Pyrrole derivatives are foundational structures in a vast array of natural products and pharmaceuticals.[1][2] A thorough understanding of their behavior under mass spectrometric analysis is crucial for unambiguous structural identification, purity assessment, and metabolic studies. This document outlines the primary fragmentation pathways, explains the underlying chemical principles, and provides a robust protocol for reproducible analysis. The characteristic fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group, yielding diagnostic acylium ions that serve as a reliable fingerprint for this class of compounds.
Introduction: The Significance of Pyrrole Scaffolds
The pyrrole ring is a privileged scaffold in drug discovery and materials science.[1] Its presence in vital biomolecules like heme and chlorophyll underscores its biological importance. Substituted pyrroles, such as this compound (Molecular Formula: C₇H₉NO, Molecular Weight: 123.15 g/mol [3]), serve as versatile intermediates for the synthesis of more complex molecules.
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds. The high energy (typically 70 eV) imparted to the molecule induces ionization and subsequent fragmentation in predictable, structure-dependent patterns.[4] For heterocyclic compounds, these patterns are influenced by the stability of the aromatic ring and the nature of its substituents.[5][6] This guide provides an expert-level interpretation of the mass spectrum of this compound, grounding the observed fragments in established mechanistic principles.
Experimental Protocol: GC-MS Analysis
The following protocol describes a self-validating method for acquiring the mass spectrum of the title compound. The use of a gas chromatography (GC) inlet ensures sample purification and controlled introduction into the ion source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.
-
Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
Instrumentation Parameters
The following parameters are recommended for a standard quadrupole GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert gas standard for GC-MS, providing good chromatographic resolution. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Oven Program | Initial 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | A general-purpose temperature ramp to ensure good separation and peak shape. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The industry standard energy that provides extensive, reproducible fragmentation.[4] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion path integrity and prevents contamination. |
| Scan Range | m/z 40 - 250 | Captures the molecular ion and all significant fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Predicted Fragmentation Pathways and Interpretation
The fragmentation of this compound is governed by the stability of the pyrrole ring and the directing influence of the ketone functional group. The process begins with the ejection of an electron, typically from a non-bonding pair on the oxygen atom, to form the molecular ion (M•+).[7]
The Molecular Ion (M•+)
The molecular ion peak is expected at m/z 123 . Due to the stability conferred by the aromatic pyrrole ring, this peak should be clearly visible and of moderate-to-high relative abundance.[6] This peak is critical as it confirms the molecular weight of the analyte.[8]
Primary Fragmentation: Alpha-Cleavage
Alpha-cleavage is the most characteristic fragmentation pathway for ketones, involving the breaking of a bond adjacent to the carbonyl group.[4][9] This mechanism is the dominant process for this compound and proceeds via two competing pathways.
-
Pathway A: Loss of a Methyl Radical (•CH₃) This is the most favorable fragmentation. Cleavage of the bond between the carbonyl carbon and the acetyl methyl group results in the loss of a methyl radical (15 Da). This generates a highly stable, resonance-delocalized acylium ion at m/z 108 . The stability of this ion, where the charge is shared between the carbonyl and the aromatic ring, dictates that this fragment will likely be the base peak in the spectrum.
-
Pathway B: Loss of the Pyrrole Radical The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the pyrrole ring. This pathway results in the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 .[10] This is a very common and diagnostic fragment for all methyl ketones and is expected to be a peak of high abundance.
Secondary Fragmentation
Further fragmentation of the primary ions can provide additional structural confirmation.
-
Fragmentation of the m/z 108 Ion: The [M - CH₃]⁺ ion can undergo subsequent fragmentation. A characteristic loss for carbonyl-containing ions is the elimination of a neutral carbon monoxide (CO) molecule (28 Da). This would produce a fragment ion at m/z 80 ([C₅H₆N]⁺), corresponding to the 5-methylpyrrole radical cation.
Summary of Expected Fragments
The table below summarizes the key ions predicted to appear in the EI mass spectrum.
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Mechanism | Expected Abundance |
| 123 | [C₇H₉NO]•+ | - | Molecular Ion (M•+) | Moderate to High |
| 108 | [C₆H₆NO]⁺ | •CH₃ (15 Da) | Alpha-Cleavage (Path A) | Very High (Base Peak) |
| 80 | [C₅H₆N]⁺ | CO (28 Da) | Loss of Carbon Monoxide from m/z 108 | Low to Moderate |
| 43 | [C₂H₃O]⁺ | •C₅H₆N (80 Da) | Alpha-Cleavage (Path B) | High |
Workflow Diagram
Conclusion
The electron ionization mass spectrum of this compound is characterized by a clear molecular ion at m/z 123 and two dominant fragment ions resulting from predictable alpha-cleavage. The base peak is confidently assigned to the m/z 108 acylium ion, formed by the loss of a methyl radical. A second, highly abundant signal at m/z 43 corresponds to the acetyl cation. These key fragments provide a definitive spectral fingerprint, allowing for the confident identification of this compound in complex mixtures and for the confirmation of its synthesis. This application note serves as a reliable reference for researchers working with substituted pyrroles and related heterocyclic systems.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. whitman.edu [whitman.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Application Notes and Protocols for 1-(5-methyl-1H-pyrrol-3-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents. Among the vast family of pyrrole derivatives, 1-(5-methyl-1H-pyrrol-3-yl)ethanone emerges as a particularly valuable building block, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.
This guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this versatile intermediate in their drug discovery programs.
The Significance of the 3-Acetyl-5-methylpyrrole Moiety
The this compound scaffold incorporates several key features that contribute to its utility in medicinal chemistry:
-
Bidentate Potential: The presence of both a carbonyl group and an N-H group allows for the formation of multiple hydrogen bonds with biological targets, enhancing binding affinity and specificity.
-
Reactive Sites for Derivatization: The acetyl group, the pyrrole nitrogen, and the C2 and C4 positions of the pyrrole ring serve as handles for a variety of chemical modifications, enabling the synthesis of diverse compound libraries.
-
Favorable Physicochemical Properties: The relatively simple and compact structure of the scaffold provides a good starting point for developing drug candidates with desirable ADME (absorption, distribution, metabolism, and excretion) properties.
These attributes have led to the incorporation of the substituted pyrrole motif in compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.[3][4]
Synthesis of this compound
The synthesis of substituted pyrroles can be achieved through several classic and modern organic reactions. The Paal-Knorr and Hantzsch pyrrole syntheses are two of the most fundamental and widely used methods for constructing the pyrrole ring.[1][5][6][7]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][6][8] For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.
Conceptual Paal-Knorr Retrosynthesis
Caption: Retrosynthetic analysis for the Paal-Knorr synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5][7][9] This method is highly versatile for producing a wide variety of substituted pyrroles.[10][11]
Conceptual Hantzsch Synthesis Workflow
Caption: General workflow of the Hantzsch pyrrole synthesis.
Applications in Medicinal Chemistry
The this compound scaffold has been utilized as a key intermediate in the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrrole-indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors.[12][13] Derivatives of this compound can be designed to target the ATP-binding site of various kinases. For instance, condensation of the acetyl group with an oxindole moiety can lead to compounds with potential activity against receptor tyrosine kinases like VEGFR and PDGFR.[12]
A study on novel pyrrolo[2,3-d]pyrimidine derivatives identified compounds with potent multi-targeted kinase inhibitory activity, including against EGFR, Her2, and VEGFR2.[14] This highlights the potential of elaborating the this compound core to generate potent anti-cancer agents.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4] A derivative of this compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been investigated for its anti-inflammatory and immunomodulatory effects.[4] This compound, structurally inspired by the COX-2 inhibitor celecoxib, demonstrates the potential of this scaffold in developing new anti-inflammatory agents.[4]
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have shown promising activity against a range of bacteria and fungi.[2][15][16] The this compound core can be derivatized to create compounds with enhanced antimicrobial properties. For example, the synthesis of Schiff bases from the acetyl group can lead to new chemical entities with potential antibacterial and antifungal activity.[15]
Experimental Protocols
The following protocols provide a general framework for the synthesis and derivatization of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules and laboratory conditions.
Protocol: Synthesis of a Polysubstituted Pyrrole Derivative via a One-Pot Domino Protocol
This protocol is adapted from a method used to synthesize polysubstituted pyrroles with potential as efflux pump inhibitors.[17]
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Nitroethane (1.2 eq)
-
Piperidine (20 mol%)
-
Ethanol
Procedure:
-
To a solution of the substituted aniline and substituted benzaldehyde in ethanol, add ethyl acetoacetate and nitroethane.
-
Add piperidine to the reaction mixture and reflux for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired polysubstituted pyrrole.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol: Synthesis of a Pyrrole-Based Chalcone
This protocol describes the synthesis of chalcones from an acetylpyrrole derivative, which are known to possess a wide range of biological activities.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Aqueous solution of a base (e.g., NaOH or KOH)
Procedure:
-
Dissolve this compound and the substituted aromatic aldehyde in ethanol or methanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a suitable base.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl).
-
The precipitated chalcone is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization from a suitable solvent.
Data Presentation
The biological activity of derivatives of this compound is typically evaluated using in vitro assays. The results are often presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.
Table 1: Representative Biological Activities of Pyrrole Derivatives
| Compound Class | Target | Key Structural Features | Representative Activity (IC₅₀/GI₅₀) | Reference |
| Pyrrolo-quinolines | ATM/mTOR Kinases | γ-lactone ring with an exocyclic double bond | 0.5 - 7.0 µM | [18] |
| Pyrrolo[2,3-d]pyrimidines | EGFR/Her2/VEGFR2 Kinases | Halogenated benzohydrazide side chain | 40 - 204 nM | [14] |
| Polysubstituted Pyrroles | P-glycoprotein/NorA Efflux Pump | 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | - | [17] |
| Pyrrole-based Propanoic Acid | Inflammation (in vivo) | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl) group | Significant reduction in paw edema | [4] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its accessible synthesis and multiple points for derivatization make it an attractive starting material for the development of novel therapeutic agents targeting a wide range of diseases. The protocols and information provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this important scaffold in their drug discovery endeavors. Further investigation into the synthesis of novel derivatives and their biological evaluation will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mbbcollege.in [mbbcollege.in]
- 18. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: Applications of 1-(5-methyl-1H-pyrrol-3-yl)ethanone in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in a multitude of chemical transformations make it a prized "privileged scaffold" in drug discovery. Within this important class of heterocycles, 1-(5-methyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-5-methylpyrrole) emerges as a particularly valuable and versatile building block.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and representative protocols for its synthesis and derivatization. We will delve into the chemical logic behind various synthetic strategies, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively employ this synthon in their own research endeavors.
I. Synthesis of this compound: Strategic Approaches
The efficient construction of the this compound scaffold is the first critical step in its application. While several general methods for pyrrole synthesis exist, the Paal-Knorr synthesis and Friedel-Crafts acylation represent the most logical and adaptable routes.
A. The Paal-Knorr Pyrrole Synthesis: A Convergent and Reliable Method
The Paal-Knorr synthesis is a powerful method for the construction of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4] This approach is highly convergent and offers a straightforward route to substituted pyrroles. For the synthesis of this compound, the logical precursor would be 3-acetyl-hexane-2,5-dione.
Mechanism Insight: The reaction proceeds through the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[4] The use of a weak acid catalyst can accelerate the reaction, though it must be carefully controlled to avoid the competing formation of furan byproducts.[4][5]
Caption: Paal-Knorr synthesis of this compound.
Representative Protocol: Paal-Knorr Synthesis
-
To a solution of 3-acetyl-hexane-2,5-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a source of ammonia (e.g., ammonium acetate, 1.5 eq). The choice of solvent and ammonia source may require optimization. Acetic acid can serve as both a solvent and a catalyst.[4]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and conditions.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
B. Friedel-Crafts Acylation: A Direct Approach to Functionalization
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[6] For the synthesis of this compound, this would involve the acylation of 2-methylpyrrole.
Mechanism Insight: The reaction is typically promoted by a Lewis acid (e.g., AlCl₃) that activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[6] The electron-rich pyrrole ring then attacks the acylium ion, followed by deprotonation to restore aromaticity. The regioselectivity of the acylation of substituted pyrroles can be influenced by steric and electronic factors.[7][8] While 2-acylation is often favored, the presence of a substituent at the 2-position can direct acylation to the 3- or 4-positions. Greener, organocatalytic methods for Friedel-Crafts acylation have also been developed.[8][9]
Caption: Friedel-Crafts acylation of 2-methylpyrrole.
Representative Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 2-methylpyrrole (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate this compound.
II. Synthetic Applications: Derivatization of this compound
The true synthetic power of this compound lies in its dual reactivity: the acetyl group and the pyrrole ring can both be selectively functionalized to generate a diverse array of complex molecules.
A. Reactions at the Acetyl Group
The ketone functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming and functional group interconversion reactions.
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[10] Pyrrolyl chalcones are an important class of compounds with reported biological activities, including antimicrobial properties.[11]
Mechanism Insight: A base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetyl group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone.[12]
Representative Protocol: Claisen-Schmidt Condensation
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.
-
To this solution, add an aqueous or methanolic solution of a base (e.g., potassium hydroxide, 2-3 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can often be visualized by the formation of a precipitate. Monitor by TLC until the starting materials are consumed.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrolyl chalcone.
| Aldehyde | Base | Solvent | Typical Yield (%) |
| Benzaldehyde | KOH | Ethanol | 85-95 |
| 4-Chlorobenzaldehyde | NaOH | Methanol | 80-90 |
| 4-Methoxybenzaldehyde | KOH | Ethanol | 90-98 |
Note: Yields are representative and may vary based on the specific aldehyde and reaction conditions.
The α-hydrogens of the acetyl group are acidic and can be replaced by halogens (Cl, Br, I) under either acidic or basic conditions.[13][14] The resulting α-haloketone is a valuable intermediate for further nucleophilic substitution reactions or for the construction of other heterocyclic rings.
Mechanism Insight (Acid-Catalyzed): The reaction proceeds through an acid-catalyzed enol intermediate. The enol then attacks the halogen, followed by deprotonation to give the α-haloketone.[14][15] Acid catalysis is often preferred for mono-halogenation as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction.[13]
Representative Protocol: α-Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise at room temperature with stirring.
-
Continue stirring until the bromine color disappears. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and saturated sodium bicarbonate solution to remove any remaining acid and unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the α-bromoketone, which can be used in the next step without further purification.
B. Reactions on the Pyrrole Ring
The pyrrole ring itself, particularly the nitrogen atom, can be a site for further functionalization, allowing for the modulation of the molecule's physical and biological properties.
The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by a strong base, followed by reaction with an alkylating agent to introduce an N-alkyl substituent.[16]
Mechanism Insight: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the pyrrole nitrogen, generating a pyrrolide anion. This potent nucleophile then displaces a halide or other leaving group from an alkylating agent (e.g., methyl iodide, benzyl bromide) in an SN2 reaction.
Representative Protocol: N-Methylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.
III. Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The pyrrole scaffold is a key component of many kinase inhibitors used in cancer therapy.[17][18][19] The structural motif of an acetyl group on a pyrrole ring, as found in this compound, is a valuable starting point for the synthesis of pyrrolo[2,3-d]pyrimidine and other fused heterocyclic systems that are known to interact with the ATP-binding site of kinases.[20][21]
Caption: Synthetic pathway to kinase inhibitors.
The α-haloketone derivative of this compound can, for example, be reacted with a guanidine derivative in a Hantzsch-type synthesis to construct a pyrrolopyrimidine core.[22] The chalcones derived from Claisen-Schmidt condensation can undergo cyclization with reagents like hydrazine or guanidine to form pyrazoline or pyrimidine-fused pyrroles, respectively. These strategies highlight the immense potential of this compound in generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a synthon of considerable strategic importance in modern organic synthesis. Its accessible synthesis via established methods like the Paal-Knorr and Friedel-Crafts reactions, combined with the orthogonal reactivity of its acetyl group and pyrrole ring, provides a rich platform for the creation of molecular diversity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this versatile building block in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pyrrole synthesis [organic-chemistry.org]
- 17. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. sci-hub.box [sci-hub.box]
- 21. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Acylation of 5-Methyl-1H-Pyrrole
Introduction: The Significance of Acylpyrroles in Modern Chemistry
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials. The introduction of an acyl group onto the pyrrole ring is a cornerstone transformation in synthetic chemistry, providing a versatile handle for further functionalization and the construction of complex molecular architectures. Specifically, 2-acyl-5-methylpyrroles are key intermediates in the synthesis of bioactive compounds, including enzyme inhibitors, anti-inflammatory agents, and materials for organic electronics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the acylation of 5-methyl-1H-pyrrole. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the protocol is not only reproducible but also adaptable and troubleshootable. We will focus on the Friedel-Crafts acylation, a robust and widely used method, while also acknowledging alternative strategies.
Scientific Principles: Mastering the Electrophilic Substitution of Pyrrole
The acylation of pyrrole is a classic example of an electrophilic aromatic substitution reaction. The pyrrole ring is considered "electron-rich" due to the participation of the nitrogen lone pair in the π-aromatic system, making it highly reactive towards electrophiles.[1] This increased reactivity, however, necessitates carefully controlled conditions to prevent side reactions like polymerization.
Mechanism and Regioselectivity
The reaction proceeds via the attack of the pyrrole π-system on an acylium ion (R-C≡O⁺) or a related electrophilic species, typically generated from an acyl chloride or anhydride in the presence of a catalyst. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product.
For unsubstituted pyrrole, acylation overwhelmingly occurs at the C2 (or α) position. This preference is because the positive charge in the intermediate sigma complex can be delocalized over three atoms, including the nitrogen, which provides superior stabilization compared to the intermediate formed from C3 (or β) attack.[2]
In the case of 5-methyl-1H-pyrrole , the methyl group is an electron-donating group, further activating the ring towards electrophilic attack. It sterically hinders the C5 position and electronically directs the incoming electrophile to the electron-rich C2 position. Therefore, the expected major product is 2-acyl-5-methyl-1H-pyrrole .
Caption: General mechanism for the C2 acylation of 5-methyl-1H-pyrrole.
Choice of Acylation Method
-
Friedel-Crafts Acylation : This is the most common method, employing an acyl chloride or anhydride with a catalyst.[3] While strong Lewis acids like AlCl₃ are traditional, they can induce polymerization of the sensitive pyrrole ring. Milder Lewis acids (e.g., SnCl₄, ZnCl₂, TiCl₄) or, more recently, nucleophilic organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), offer better control and higher yields for pyrroles.[4][5][6]
-
Vilsmeier-Haack Reaction : This method is particularly effective for formylation (introduction of a -CHO group) using phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][7][8] The active electrophile, the Vilsmeier reagent, is milder than a typical acylium ion, making it well-suited for reactive heterocycles.[2]
This protocol will detail an organocatalyzed Friedel-Crafts procedure, which represents a modern, high-yielding, and selective approach.
Detailed Experimental Protocol: Organocatalytic Acylation
This protocol describes the acylation of 5-methyl-1H-pyrrole with propionyl chloride using DBN as a nucleophilic catalyst, a method adapted from principles demonstrated to be effective for pyrrole C-acylation.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Methyl-1H-pyrrole | ≥98% | Sigma-Aldrich | Should be colorless to light yellow. Distill if necessary. |
| Propionyl Chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood; reacts with moisture. |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | ≥98% | Sigma-Aldrich | Hygroscopic; store under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | Aqueous solution. |
| Brine | Reagent Grade | Fisher Scientific | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel with UV254 indicator)
Step-by-Step Procedure
Caption: Experimental workflow for the acylation of 5-methyl-1H-pyrrole.
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrrole (0.81 g, 10.0 mmol, 1.0 equiv.). Seal the flask with a septum and purge with nitrogen. Add anhydrous dichloromethane (DCM, 40 mL) via syringe.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Catalyst Addition : Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.49 g, 12.0 mmol, 1.2 equiv.) to the solution. Stir at 0 °C for 10 minutes. The DBN acts as a nucleophilic catalyst, activating the acyl chloride.[4]
-
Acyl Chloride Addition : Slowly add propionyl chloride (0.96 mL, 1.02 g, 11.0 mmol, 1.1 equiv.) dropwise to the reaction mixture over 5 minutes. An exothermic reaction may be observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting pyrrole is consumed.
-
Quenching : Carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the generated acid and quench the reaction. Stir vigorously for 15 minutes.
-
Aqueous Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM (3 x 25 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 5-methyl-2-propionyl-1H-pyrrole.
Product Characterization: A Self-Validating System
Accurate characterization of the final product is essential to validate the success of the procedure. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[9]
Expected Product : 5-methyl-2-propionyl-1H-pyrrole
| Parameter | Expected Outcome |
| Appearance | Pale yellow oil or low-melting solid. |
| Yield | 75-90% (Isolated yield after chromatography). |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5-9.5 (br s, 1H, N-H), ~6.7-6.8 (m, 1H, H3), ~5.9-6.0 (m, 1H, H4), ~2.7-2.8 (q, 2H, -CO-CH₂ -CH₃), ~2.2-2.3 (s, 3H, 5-CH₃ ), ~1.1-1.2 (t, 3H, -CO-CH₂-CH₃ ). The broad N-H signal is characteristic.[10] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~190 (C=O), ~140 (C5), ~132 (C2), ~115 (C3), ~108 (C4), ~35 (-CH₂ -CH₃), ~13 (5-CH₃ ), ~8 (-CH₂-CH₃ ). The carbonyl signal is a key indicator.[11] |
| TLC (4:1 Hex:EtOAc) | R_f ≈ 0.4 (product). R_f ≈ 0.6 (starting material). |
Safety and Handling
Adherence to safety protocols is paramount when performing this procedure. A thorough risk assessment should be conducted before beginning any work.[12]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Ventilation : All operations, especially those involving DCM and propionyl chloride, must be performed in a certified chemical fume hood.[14]
-
Chemical Hazards :
-
5-Methyl-1H-pyrrole : Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[15]
-
Propionyl Chloride : Flammable liquid. Reacts violently with water. Causes severe skin burns and eye damage.[12]
-
Dichloromethane (DCM) : Volatile solvent. Suspected of causing cancer.
-
DBN : Corrosive. Causes skin and eye irritation.
-
-
Waste Disposal : All chemical waste must be disposed of according to institutional and local regulations. Organic waste should be collected in a designated, labeled container.[15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents (moisture contamination); insufficient catalyst. | Use freshly opened or distilled reagents and anhydrous solvents. Ensure the catalyst is dry. Consider increasing catalyst loading slightly (e.g., to 1.3 equiv.). |
| Polymerization (dark tar) | Reaction temperature too high; overly reactive catalyst/conditions. | Maintain cooling during the addition of the acyl chloride. If using a Lewis acid, switch to a milder one (e.g., ZnCl₂ instead of AlCl₃). |
| Mixture of Products | Incomplete reaction; formation of N-acylated byproduct. | Increase reaction time and monitor by TLC. The use of DBN should strongly favor C-acylation. If N-acylation is a persistent issue, consider N-protection (e.g., with a tosyl group).[5] |
| Difficult Purification | Products have similar polarity. | Optimize the solvent system for column chromatography. A shallow gradient (e.g., 0-15% EtOAc in hexanes) may be required for better separation. |
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. aksci.com [aksci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. This compound is a key intermediate in the synthesis of various biologically active molecules, making its precise measurement critical for quality control and reaction monitoring in pharmaceutical and chemical research. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and sensitivity with UV detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.
Introduction
This compound is a heterocyclic ketone containing a pyrrole moiety. The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1] The acetyl group on the pyrrole ring provides a reactive handle for further chemical modifications, making this compound a valuable building block in drug discovery and development.
Accurate and reliable quantification of this compound is essential to ensure the quality of starting materials, monitor the progress of chemical reactions, and assess the purity of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This application note presents a detailed, step-by-step protocol for an HPLC method developed and validated for the routine analysis of this compound.
Physicochemical Properties of the Analyte
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₇H₉NO[3]
-
Molecular Weight: 123.15 g/mol [3]
-
Structure:
Figure 1. Chemical structure of this compound.
Based on its structure, this compound is a moderately polar compound. The pyrrole ring contributes to its aromatic character, while the ketone and methyl groups influence its polarity and solubility. The presence of the conjugated system of the pyrrole ring and the carbonyl group suggests that the molecule will exhibit significant UV absorbance, making UV detection a suitable choice for HPLC analysis.[4]
HPLC Method Development and Optimization
The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection parameters. A reversed-phase approach was chosen due to the moderate polarity of the analyte.
Choice of Stationary Phase
A C18 (octadecylsilyl) column is the most common stationary phase for reversed-phase HPLC and was selected for this method. The non-polar nature of the C18 chains provides excellent retention for moderately polar compounds like this compound. A column with a particle size of 5 µm was chosen to provide a good balance between efficiency and backpressure.
Mobile Phase Selection and Optimization
The mobile phase consists of a mixture of an organic modifier and an aqueous component. Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength for a wide range of compounds.[5] Water was used as the aqueous component. To achieve optimal retention and peak shape, various ratios of acetonitrile and water were tested. An isocratic elution with a constant mobile phase composition was found to be sufficient for the analysis of the pure compound, simplifying the method and improving reproducibility.
Detection Wavelength
Experimental Protocol: Quantification of this compound
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of this compound (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade, for standard preparation).
-
0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[9][10] The following validation parameters were assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of the analyte was spiked with potential impurities or related substances, and the chromatogram was examined for any co-eluting peaks. A forced degradation study can also be performed by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same standard solution (e.g., 50 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the variability of the method.
Acceptance Criteria: The %RSD should be ≤ 2.0%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was assessed by intentionally making small variations in the method parameters and evaluating the effect on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Data Presentation
Table 1: Summary of HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Analyte Retention Time | Approx. 5.2 min |
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.12% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Visualizations
Caption: Workflow for the development and validation of the HPLC method.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis in both research and manufacturing environments, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. actascientific.com [actascientific.com]
- 3. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. science.lpnu.ua [science.lpnu.ua]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. oatext.com [oatext.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Versatility of 1-(5-methyl-1H-pyrrol-3-yl)ethanone: A Building Block for Complex Molecule Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrrole nucleus stands as a "privileged scaffold"[1]. Its presence in a myriad of natural products and synthetic pharmaceuticals underscores its significance in the development of bioactive molecules[1][2]. Within this important class of heterocycles, 1-(5-methyl-1H-pyrrol-3-yl)ethanone emerges as a particularly valuable and versatile building block. Its unique electronic properties and strategically positioned functional groups—a reactive acetyl moiety and a modifiable pyrrole ring—offer a rich platform for the construction of complex molecular architectures with diverse pharmacological activities[3][4].
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound in the synthesis of chalcones, pyrazolines, and other valuable molecular frameworks. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the critical "why" behind the experimental design, thereby empowering researchers to adapt and innovate in their synthetic endeavors.
Core Properties and Spectroscopic Data of this compound
Before embarking on its synthetic applications, a thorough understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [5] |
| Molecular Weight | 123.15 g/mol | [5] |
| Appearance | Solid or liquid | [6] |
| Boiling Point | 249.3±20.0 °C at 760 mmHg | [7] |
| InChI Key | UKDXBSFUVVIDFR-UHFFFAOYSA-N | [6] |
| CAS Number | 6115-72-6 | [7] |
Spectroscopic Data: While detailed spectra should be acquired for each batch, typical spectroscopic data includes:
-
¹H NMR: Signals corresponding to the methyl protons, acetyl protons, and pyrrole ring protons.
-
¹³C NMR: Resonances for the carbonyl carbon, methyl carbons, and pyrrole ring carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.
Application Note 1: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones[2][5]. These compounds are not merely synthetic intermediates but often exhibit potent biological activities, including antimicrobial and anticancer properties[8][9]. The acetyl group of this compound serves as an excellent handle for this transformation.
Causality of Experimental Choices:
The reaction proceeds via an enolate intermediate, formed by the deprotonation of the α-carbon of the acetyl group by a base (typically NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product is often spontaneous, driven by the formation of a conjugated system. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. The use of an alcoholic solvent like ethanol facilitates the dissolution of both the reactants and the base.
Diagram 1: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of pyrrole-based chalcones.
Detailed Protocol: Synthesis of (E)-1-(5-methyl-1H-pyrrol-3-yl)-3-(phenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.23 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add 5 mL of a 40% aqueous sodium hydroxide solution dropwise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the solution with dilute hydrochloric acid until it is neutral to litmus paper. The precipitated solid is the crude chalcone.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from ethanol to obtain the pure (E)-1-(5-methyl-1H-pyrrol-3-yl)-3-(phenyl)prop-2-en-1-one.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 123.15 | 10 | 1.23 g |
| Benzaldehyde | 106.12 | 10 | 1.02 mL |
| Sodium Hydroxide (40% aq.) | 40.00 | - | 5 mL |
| Ethanol | 46.07 | - | 20 mL |
Application Note 2: Synthesis of Pyrazoline Heterocycles
Chalcones are excellent precursors for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrazolines[8][10]. Pyrazolines are a well-known class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[11][12]. The α,β-unsaturated ketone moiety of the chalcone is susceptible to nucleophilic attack by hydrazines, leading to a cyclization reaction.
Causality of Experimental Choices:
The reaction of a chalcone with hydrazine hydrate in the presence of a catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium hydroxide) in a suitable solvent like ethanol leads to the formation of pyrazolines[10][12]. The hydrazine initially attacks the β-carbon of the enone system (Michael addition), followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the final product.
Diagram 2: Synthesis of Pyrazolines from Chalcones
Caption: General workflow for pyrazoline synthesis.
Detailed Protocol: Synthesis of 5-(5-methyl-1H-pyrrol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.11 g (10 mmol) of (E)-1-(5-methyl-1H-pyrrol-3-yl)-3-(phenyl)prop-2-en-1-one in 30 mL of ethanol.
-
Addition of Reagent: To this solution, add 0.5 mL (10 mmol) of hydrazine hydrate.
-
Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The pyrazoline derivative will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the synthesized pyrazoline by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (E)-1-(5-methyl-1H-pyrrol-3-yl)-3-(phenyl)prop-2-en-1-one | 211.26 | 10 | 2.11 g |
| Hydrazine Hydrate | 50.06 | 10 | 0.5 mL |
| Glacial Acetic Acid | 60.05 | Catalytic | A few drops |
| Ethanol | 46.07 | - | 30 mL |
Further Synthetic Transformations
The utility of this compound extends beyond the synthesis of chalcones and pyrazolines. The reactive acetyl group and the pyrrole ring can participate in a variety of other transformations, opening doors to a wider array of complex molecules.
-
Mannich Reaction: The active hydrogen on the pyrrole ring can undergo a Mannich reaction with formaldehyde and a secondary amine to introduce an aminomethyl group, a common pharmacophore[13][14].
-
Willgerodt-Kindler Reaction: The acetyl group can be converted to a thioamide via the Willgerodt-Kindler reaction, which can then be hydrolyzed to the corresponding carboxylic acid or other derivatives[15][16].
-
Synthesis of Pyridines: Chalcones derived from this compound can be used as synthons for the construction of substituted pyridine rings, another important heterocyclic core in medicinal chemistry[3][17].
Conclusion: A Gateway to Molecular Diversity
This compound is a powerful and versatile building block that provides a straightforward entry into a diverse range of complex molecular architectures. The protocols detailed herein for the synthesis of chalcones and pyrazolines are robust and can be adapted for the preparation of a wide library of compounds for biological screening. The potential for further functionalization through various other chemical transformations highlights its significance in the toolbox of synthetic and medicinal chemists. By understanding the underlying principles of its reactivity, researchers can fully exploit the synthetic potential of this valuable pyrrole derivative in the quest for novel therapeutic agents.
References
- 1. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 11. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijdra.com [ijdra.com]
- 13. researchgate.net [researchgate.net]
- 14. Mannich reaction of pyrrole [quimicaorganica.org]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 17. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(5-methyl-1H-pyrrol-3-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of the Synthesis
The target molecule, this compound, is typically synthesized via an electrophilic aromatic substitution reaction on the 2-methylpyrrole starting material. The most common and direct method is the Friedel-Crafts acylation .[1][2][3] This reaction involves treating 2-methylpyrrole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
However, the high reactivity of the pyrrole ring presents unique challenges, including issues with regioselectivity, N-acylation, and acid-catalyzed polymerization.[4][5][6] Understanding these potential pitfalls is the first step toward optimizing the reaction for high yield and purity.
General Reaction Scheme
Caption: General workflow for Friedel-Crafts acylation.
The Challenge of Regioselectivity
Why is substitution at the C3 position challenging?
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[6][7][8] This is because the cationic intermediate (the Wheland intermediate) formed by attack at C2 is more resonance-stabilized (three resonance structures) compared to the intermediate from C3 attack (two resonance structures).[6][8]
In our case, the starting material is 2-methylpyrrole. The methyl group at C2 is an activating, ortho-, para-directing group. This electronically favors substitution at C3 and C5. However, the inherent preference of the pyrrole ring for C2/C5 (α-position) attack still competes, often leading to a mixture of isomers, primarily the desired 3-acetyl and the undesired 5-acetyl (which is equivalent to 2-acetyl) products. Steric hindrance from the C2-methyl group can help direct the incoming electrophile to the C3 or C4 positions, but careful optimization is required to maximize the yield of the desired C3-acylated product.
Caption: Energy landscape of pyrrole electrophilic substitution.
Recommended Baseline Protocol
This protocol serves as a robust starting point for optimization.
Materials:
-
2-Methylpyrrole
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-methylpyrrole (1.0 equiv) and anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add SnCl₄ (1.1 equiv) dropwise via syringe. Stir the mixture for 15 minutes. A complex will form.
-
Acylating Agent Addition: Add acetyl chloride (1.05 equiv) dropwise. The solution may change color.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a vigorously stirred, ice-cold saturated solution of NaHCO₃.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to isolate this compound.
Troubleshooting and FAQs
Here we address common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yielded a black, tar-like substance with very little desired product. What went wrong?
A1: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[9] Pyrroles are electron-rich and highly susceptible to polymerization in the presence of strong acids.[4][5]
-
Causality: Strong Lewis acids like AlCl₃ can be too harsh for the sensitive pyrrole nucleus, leading to uncontrolled side reactions.[10] The reaction temperature may have also risen, accelerating decomposition.
-
Troubleshooting Steps:
-
Switch to a Milder Lewis Acid: Replace AlCl₃ with a softer Lewis acid. Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂) are excellent alternatives that often give cleaner reactions.
-
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C or 0 °C throughout the addition and stirring phases. Do not let the reaction warm prematurely.
-
Inverse Addition: Consider adding the pyrrole solution slowly to a pre-complexed mixture of the Lewis acid and acetyl chloride. This keeps the pyrrole concentration low at any given moment, minimizing polymerization.
-
Q2: I'm getting a significant amount of the 2-acetyl-5-methyl-1H-pyrrole isomer. How can I improve C3 regioselectivity?
A2: This is a common regioselectivity challenge. While the C2-methyl group provides some steric hindrance, electronic effects still favor acylation at the C5 position (α to the nitrogen).
-
Causality: The C5 position is electronically activated and sterically accessible, making it a competitive site for acylation.
-
Troubleshooting Steps:
-
Optimize the Lewis Acid: The choice of Lewis acid can influence the steric bulk of the electrophilic complex. Experiment with different catalysts (e.g., SnCl₄, TiCl₄, Et₂AlCl).
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C vs. 0 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which is often the more sterically directed C3-acylation.
-
Consider N-Protection: For maximum C3 selectivity, protecting the pyrrole nitrogen with a bulky group like triisopropylsilyl (TIPS) is a highly effective strategy.[10] The bulky group physically blocks the C2 and C5 positions, forcing the electrophile to the C3 position. The protecting group can be removed later.[10]
-
Q3: The reaction is sluggish and does not go to completion, even after several hours. What should I do?
A3: A stalled reaction can be due to several factors related to reagent quality or stoichiometry.
-
Causality: Inactive catalyst or impure reagents are the most likely culprits.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Lewis acids are extremely sensitive to moisture, which deactivates them. Use freshly opened or distilled anhydrous solvents.
-
Check Reagent Quality: Use a fresh, high-purity bottle of the Lewis acid and acylating agent. Acetyl chloride can hydrolyze over time to acetic acid.
-
Slightly Increase Stoichiometry: A modest increase in the amount of Lewis acid and acetyl chloride (e.g., to 1.2 and 1.1 equivalents, respectively) can sometimes drive the reaction to completion. However, be cautious as excess acid can promote polymerization.
-
Q4: I am having difficulty purifying the product. It streaks on the silica gel column.
A4: The N-H group on the pyrrole ring can interact strongly with the acidic silica gel, causing streaking and poor separation.
-
Causality: The slightly acidic proton on the pyrrole nitrogen hydrogen-bonds with the silanol groups of the silica gel.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of triethylamine (Et₃N). A common method is to prepare the silica slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add ~1% v/v of Et₃N. This deactivates the acidic sites on the silica.
-
Alternative Acylating Agent: Using acetic anhydride instead of acetyl chloride can sometimes lead to a cleaner reaction mixture that is easier to purify, as the HCl byproduct is avoided.
-
Optimizing Reaction Parameters
To fine-tune the synthesis for maximum yield and purity, systematically evaluate the following parameters.
| Parameter | Options | Rationale & Expert Insights |
| Lewis Acid Catalyst | SnCl₄, TiCl₄, ZnCl₂, AlCl₃, Et₂AlCl | SnCl₄ is often the best starting point, offering a good balance of reactivity and cleanliness. AlCl₃ is very strong and often leads to polymerization.[11] ZnCl₂ is milder and can be effective for sensitive substrates. |
| Acylating Agent | Acetyl Chloride, Acetic Anhydride | Acetyl Chloride is generally more reactive. Acetic Anhydride is less reactive but can result in a cleaner reaction by avoiding the generation of corrosive HCl gas. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitromethane | DCM is the most common and effective solvent. Nitromethane can sometimes enhance reactivity but also increases the risk of side reactions. |
| Temperature | -78 °C, -40 °C, 0 °C, Room Temp. | Lower temperatures (-78 °C to 0 °C) are crucial for controlling reactivity and minimizing polymerization.[10] Running the reaction at higher temperatures is strongly discouraged. |
| Stoichiometry | 1.0 to 1.5 equivalents (Lewis Acid) | A slight excess of the Lewis acid (1.1-1.2 equiv.) is typically required to activate the acylating agent and complex with the product ketone.[2] Using a large excess can promote decomposition. |
References
- 1. reddit.com [reddit.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Purification of Crude 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Welcome to the technical support center for the purification of crude 1-(5-methyl-1H-pyrrol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this valuable heterocyclic ketone.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] The purity of this compound is critical for the success of subsequent synthetic steps and biological assays. This guide provides practical, field-proven insights into common purification techniques, including recrystallization, column chromatography, and distillation, tailored to address the specific challenges associated with this pyrrole derivative.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Issue 1: My purified product from column chromatography is still impure, showing multiple spots on the TLC plate.
-
Question: I performed column chromatography on my crude this compound, but the resulting fractions are not clean. What could be the problem?
-
Answer: This is a common issue that can stem from several factors related to both the compound's properties and the chromatographic technique.
-
Co-eluting Impurities: The most likely cause is the presence of impurities with similar polarity to your desired product. If your synthesis involved a Friedel-Crafts acylation of 2-methylpyrrole, a common side product is the isomeric 1-(5-methyl-1H-pyrrol-2-yl)ethanone. These regioisomers can have very similar retention factors (Rf), making separation by standard chromatography challenging.
-
Inappropriate Solvent System: The choice of eluent is critical. If the polarity of the solvent system is too high, both your product and impurities will travel up the column too quickly, resulting in poor separation. Conversely, if the polarity is too low, the compounds may not move at all.
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands and consequently, poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to an uneven solvent front and inefficient separation.
-
-
Troubleshooting Steps & Solutions:
-
Optimize the Solvent System:
-
Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. A good starting point for pyrrole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.
-
Aim for an Rf value of 0.2-0.3 for your desired product on the TLC plate to ensure good separation on the column.
-
Consider using a gradient elution, starting with a low polarity eluent and gradually increasing the polarity to resolve closely eluting spots.
-
-
Consider a Different Stationary Phase:
-
While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds like pyrroles.
-
If you suspect degradation, you can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent system.
-
Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic).
-
-
Proper Column Loading and Packing:
-
Ensure your column is packed uniformly without any air bubbles or cracks.
-
As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w) for good separation.
-
Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
-
-
Issue 2: My product "oiled out" during recrystallization instead of forming crystals.
-
Question: I'm trying to recrystallize my crude this compound, but it's forming an oil at the bottom of the flask instead of crystals. Why is this happening and how can I fix it?
-
Answer: "Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities. The presence of significant impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.
-
Troubleshooting Steps & Solutions:
-
Choose an Appropriate Solvent:
-
The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For pyrrole derivatives, solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes are often good starting points.
-
Perform a small-scale solvent screen to find the optimal solvent or solvent pair.
-
-
Modify the Cooling Process:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
If an oil still forms, try gently scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
-
-
Reduce Impurity Concentration:
-
If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
If the oil persists, you may need to redissolve it in a small amount of the hot solvent, add slightly more of the better solvent to decrease saturation, and attempt to cool it again slowly.
-
-
Issue 3: I'm observing product decomposition during purification.
-
Question: My yield of this compound is very low after purification, and I suspect it's decomposing. What are the likely causes?
-
Answer: Pyrrole rings can be sensitive to strong acids and prolonged heating, which can lead to polymerization or degradation. The acetyl group also introduces some chemical reactivity that needs to be considered.
-
Troubleshooting Steps & Solutions:
-
Avoid Harsh Acidic Conditions:
-
As mentioned, the silica gel used in column chromatography is slightly acidic. If you observe streaking or the appearance of new, lower Rf spots on your TLC plates during the column run, it could be a sign of decomposition. Neutralize your eluent with a small amount of triethylamine.
-
If using an acidic workup after synthesis, ensure it is performed at low temperatures and for a minimal amount of time.
-
-
Be Mindful of Temperature:
-
If you are considering distillation, it is crucial to use a vacuum to lower the boiling point. High temperatures required for atmospheric pressure distillation can cause decomposition. A similar compound, 2-acetyl-1-pyrroline, has been successfully purified by vacuum distillation at 70-100 °C under a pressure of 40 Pa.[2]
-
During recrystallization, avoid prolonged heating of the solution at its boiling point.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
-
A1: The impurities will largely depend on the synthetic route used.
-
From Friedel-Crafts Acylation: If you synthesized the compound via Friedel-Crafts acylation of 2-methylpyrrole with an acetylating agent (like acetic anhydride or acetyl chloride), the most probable impurity is the regioisomeric product, 1-(5-methyl-1H-pyrrol-2-yl)ethanone. Unreacted starting materials and polymeric byproducts are also possible.
-
From Paal-Knorr Synthesis: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. Incomplete cyclization can leave behind the starting dicarbonyl compound. If the reaction is run under strongly acidic conditions, furan derivatives can form as byproducts.[3][4]
-
Q2: What is a good starting point for a recrystallization solvent system?
-
A2: A good starting point for a moderately polar compound like this compound is a mixed solvent system. Ethanol/water is a common choice for many heterocyclic compounds. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the cloudiness and allow the solution to cool slowly. Other potential systems include ethyl acetate/hexanes or acetone/water. Always perform a small-scale test to determine the best solvent system for your specific crude product.
Q3: Can I purify this compound by distillation?
-
A3: Yes, vacuum distillation is a viable method for purifying acetylpyrroles, especially if the impurities are significantly less volatile or non-volatile.[5] Given the potential for thermal degradation, it is crucial to perform the distillation under reduced pressure to lower the boiling point. A short-path distillation apparatus is recommended to minimize product loss on the glass surfaces.
Q4: My crude product is a dark oil. Is this normal, and how can I decolorize it?
-
A4: It is common for crude products from pyrrole syntheses to be dark in color due to the formation of polymeric or oxidized impurities.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to a lower yield. After a brief heating period with charcoal, perform a hot filtration to remove it before allowing the solution to cool.
-
Silica Gel Plug: Passing a solution of your crude product through a short plug of silica gel can also effectively remove baseline, highly polar, and colored impurities.
-
Part 3: Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is 20-30% ethyl acetate in hexanes.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system until the desired product has an Rf of ~0.25.
-
-
Column Preparation:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Carefully add the eluent and begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | Start with Ethyl Acetate/Hexanes (e.g., 1:4 v/v) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization and/or staining |
Diagram: Purification Workflow
Caption: General purification workflow for this compound.
Diagram: Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography issues.
References
- 1. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. We address the most common challenges, focusing on byproduct formation and reaction optimization. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most pressing issues encountered during the synthesis of the target compound.
FAQ 1: My final product is a mixture of isomers. How do I confirm the presence of the desired 3-acetyl product versus the 2-acetyl byproduct?
Answer: The most common isomeric byproduct in syntheses starting from 2-methylpyrrole, such as the Friedel-Crafts acylation, is 1-(5-methyl-1H-pyrrol-2-yl)ethanone.[1] Due to the electronic properties of the pyrrole ring, electrophilic substitution often favors the C2 position unless specific directing groups are used.[2]
Differentiation is reliably achieved using ¹H NMR spectroscopy. The pyrrole ring protons of the two isomers exhibit distinct chemical shifts and coupling patterns. The desired C3-acylated product has two adjacent ring protons (at C2 and C4), which will appear as distinct doublets. The C2-acylated byproduct has non-adjacent ring protons (at C3 and C4), which will appear as a pair of doublets of doublets (or multiplets) due to smaller long-range coupling.
Table 1: Comparative ¹H NMR Data for Isomeric Acetyl-5-methylpyrroles
| Feature | This compound (Target) | 1-(5-methyl-1H-pyrrol-2-yl)ethanone (Byproduct) | Rationale |
| Pyrrole H-2 | ~7.2-7.4 ppm (doublet or multiplet) | N/A (Position is substituted) | The C2 proton is deshielded by the adjacent nitrogen and acetyl group. |
| Pyrrole H-4 | ~6.5-6.7 ppm (doublet or multiplet) | ~6.0-6.2 ppm (doublet of doublets) | The C4 proton is less deshielded. |
| Pyrrole H-3 | N/A (Position is substituted) | ~6.7-6.9 ppm (doublet of doublets) | The C3 proton is adjacent to the electron-donating methyl group. |
| Methyl Protons | ~2.3 ppm (singlet) | ~2.2 ppm (singlet) | Similar chemical environment. |
| Acetyl Protons | ~2.4 ppm (singlet) | ~2.4 ppm (singlet) | Similar chemical environment. |
Note: Exact chemical shifts (ppm) are solvent-dependent. The key differentiators are the multiplicity and relative positions of the ring protons.
FAQ 2: During my Friedel-Crafts acylation, the reaction mixture turned dark, and I isolated a significant amount of black, insoluble material. What is it and how can I prevent it?
Answer: You are observing polymerization of the pyrrole ring. Pyrroles are highly electron-rich aromatic systems that are notoriously susceptible to degradation and polymerization under strong acidic conditions, such as those typically employed in classical Friedel-Crafts reactions with Lewis acids like aluminum chloride (AlCl₃).[2]
Causality: The strong Lewis acid can protonate the pyrrole ring, leading to a loss of aromaticity and creating highly reactive intermediates that readily polymerize.
Prevention Strategies:
-
Use Milder Lewis Acids: Substitute AlCl₃ with weaker Lewis acids like SnCl₄, ZnCl₂, or BF₃·OEt₂. These are less aggressive and reduce the extent of polymerization.[2]
-
Employ N-Protecting Groups: The most effective strategy is to reduce the ring's reactivity by installing an electron-withdrawing protecting group on the nitrogen, such as a tosyl (Ts) or benzenesulfonyl group.[2] This modification also sterically and electronically directs acylation to the C3 position, solving the isomer problem simultaneously. The protecting group can be removed post-acylation.
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
Reverse Addition: Add the pyrrole substrate slowly to the pre-formed complex of the Lewis acid and acylating agent to maintain a low concentration of the reactive pyrrole at all times.
FAQ 3: I am using a Paal-Knorr synthesis approach, but my primary product is 2-acetyl-5-methylfuran. What went wrong?
Answer: The Paal-Knorr synthesis can yield furans, pyrroles, or thiophenes from a 1,4-dicarbonyl precursor.[3] The outcome is dictated by the reaction conditions and the nucleophile used. You have inadvertently favored the conditions for furan synthesis.
Mechanistic Explanation:
-
Furan Synthesis: In the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and in the absence of a primary amine, one carbonyl is protonated, and the enol of the other carbonyl acts as the nucleophile, leading to cyclization and dehydration to form the furan ring.[4][5]
-
Pyrrole Synthesis: To form the pyrrole, a primary amine or ammonia must be present to act as the key nucleophile, attacking the carbonyls to form a hemiaminal intermediate, which then cyclizes and dehydrates.[6]
This side reaction is common if the reaction is conducted at a pH below 3, which protonates the amine nucleophile, reducing its nucleophilicity and allowing the acid-catalyzed furan formation to dominate.[6]
Solution: Ensure your reaction is conducted under neutral or weakly acidic conditions (e.g., in acetic acid) and with an excess of the amine source (e.g., ammonium acetate or a primary amine) to favor the pyrrole pathway.
Section 2: Troubleshooting and Optimization Protocols
Guide 2.1: Protocol for Regiocontrolled Friedel-Crafts Acylation via N-Sulfonylation
This protocol prioritizes the formation of the desired 3-acetyl isomer by using a removable N-tosyl directing group.
Step 1: N-Tosylation of 2-Methylpyrrole
-
Dissolve 2-methylpyrrole (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting N-tosyl-2-methylpyrrole by column chromatography.
Step 2: Friedel-Crafts Acylation
-
Dissolve the N-tosyl-2-methylpyrrole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add aluminum chloride (AlCl₃, 1.5 eq). Stir for 15 minutes.
-
Add acetyl chloride (AcCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Pour the reaction mixture slowly into a beaker of crushed ice and water.
-
Extract the product with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product is N-tosyl-1-(5-methyl-1H-pyrrol-3-yl)ethanone.
Step 3: Deprotection
-
Dissolve the N-tosylated product in a solvent mixture like methanol/THF.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3-5 eq).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (TLC).
-
Cool to room temperature, neutralize with aq. HCl, and extract with ethyl acetate.
-
Purify the final product, this compound, by column chromatography (e.g., petroleum ether:ethyl acetate, 9:1).[7]
Section 3: Visualized Mechanistic Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the key decision points in the synthesis.
Caption: Regioselectivity in Friedel-Crafts Acylation.
References
- 1. 6982-72-5|1-(5-Methyl-1H-pyrrol-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the comprehensive technical guide for the Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.
Introduction to the Paal-Knorr Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] The pyrrole synthesis variant, which involves the condensation of a 1,4-dicarbonyl with ammonia or a primary amine, is particularly valuable due to the prevalence of the pyrrole motif in pharmaceuticals, natural products, and advanced materials.[3][4]
The reaction is prized for its operational simplicity and generally high yields.[3] It typically proceeds under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction.[5]
Core Reaction Mechanism
The established mechanism for the Paal-Knorr pyrrole synthesis involves several key steps. Initially, the amine performs a nucleophilic attack on one of the protonated carbonyl groups to form a hemiaminal intermediate.[1][6] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, which is often the rate-determining step.[3][7] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the final aromatic pyrrole ring.[1][8]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for a Paal-Knorr pyrrole synthesis?
The reaction fundamentally requires a 1,4-dicarbonyl compound (primarily 1,4-diketones or their analogs) and a primary amine or ammonia.[7] A wide range of primary amines are suitable, including aliphatic amines, aromatic amines (with either electron-donating or electron-withdrawing groups), and heterocyclic amines.[7] For the synthesis of N-unsubstituted pyrroles, ammonia or ammonium salts like ammonium acetate are commonly used.[1]
Q2: What is the role of the acid catalyst in this reaction?
While the reaction can proceed under neutral conditions, it is typically catalyzed by an acid.[3] Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) can be employed.[7][9] The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.[1] However, the choice and concentration of the acid are critical, as excessively strong acidic conditions can favor the formation of furan byproducts.[5][6]
Q3: Can this reaction be performed without a solvent?
Yes, solvent-free Paal-Knorr syntheses have been successfully developed. These methods are often promoted by solid acid catalysts or by using mechanochemical activation (ball milling).[10] Solvent-free conditions are considered a "green" alternative, often leading to shorter reaction times, simpler workup procedures, and high product yields.[9]
Q4: What are the advantages of using microwave irradiation for the Paal-Knorr synthesis?
Microwave-assisted Paal-Knorr synthesis offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (from hours to minutes), often higher yields, and milder reaction conditions.[11][12][13] This technique is particularly beneficial for substrates that are sensitive to prolonged heating.[4][14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Paal-Knorr synthesis.
Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.[6]
Issue 1: Low Yield or Incomplete Reaction
Potential Cause A: Insufficiently Reactive Starting Materials
-
Explanation: Amines substituted with strong electron-withdrawing groups are less nucleophilic and react more slowly.[6][15] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the reaction.[6]
-
Solution:
-
Increase Temperature: Carefully increase the reaction temperature to provide more energy for the reaction to proceed.
-
Change Catalyst: Switch to a more potent Lewis acid catalyst like Sc(OTf)₃, which can enhance the electrophilicity of the carbonyls even with less reactive amines.[7][16]
-
Use Microwave Irradiation: This technique can often drive difficult reactions to completion in a fraction of the time required by conventional heating.[11]
-
Potential Cause B: Suboptimal Reaction Conditions
-
Explanation: Traditional Paal-Knorr conditions, such as prolonged reflux in strong acid, can lead to the degradation of sensitive substrates.[4][9] Conversely, conditions that are too mild may not be sufficient to drive the reaction to completion.
-
Solution:
-
Catalyst Screening: The choice of acid catalyst is crucial. While acetic acid is common, other Brønsted acids (p-TsOH) or a variety of Lewis acids may be more effective for your specific substrates.[9][16]
-
Solvent Choice: The reaction solvent can influence the outcome. While alcohols like ethanol are common, greener options like water or ionic liquids have been shown to be highly effective, sometimes even at room temperature.[7][17]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time, avoiding unnecessary heating that could lead to decomposition.[6]
-
Issue 2: Significant Furan Byproduct Formation
-
Explanation: The most common side reaction is the formation of the corresponding furan.[15] This occurs via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material, competing with the desired reaction with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[5][6]
-
Solution:
-
Control pH: The key to avoiding furan formation is to control the acidity. Use a weak acid, such as glacial acetic acid, rather than strong mineral acids.[5][6]
-
Amine Stoichiometry: Use an excess of the primary amine. This will favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization of the dicarbonyl.[5]
-
Reaction Conditions: Running the reaction under neutral or very weakly acidic conditions can significantly suppress furan formation.[5]
-
Quantitative Data & Catalyst Comparison
The choice of catalyst can dramatically affect reaction time and yield. The table below summarizes the performance of various catalytic systems for the synthesis of N-substituted pyrroles from 2,5-hexanedione and a primary amine.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Acid | Ethanol | Reflux | 15-30 min | ~85-95% | [6] |
| Sc(OTf)₃ (1 mol%) | None | 80-100 | 5-15 min | 89-98% | [16] |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | Room Temp. | 10 h | ~96% | [17][18] |
| Iodine (I₂) | None (Microwave) | 60 | 5 min | ~98% | [7][17] |
| Citric Acid (10 mol%) | None (Ball Mill) | Room Temp. | 15-30 min | ~74-87% | [10] |
| None | Water | 100 | 15 min | ~96% | [17] |
Note: Yields are highly substrate-dependent and the data presented are for representative examples.
Experimental Protocols
Protocol 1: General Paal-Knorr Synthesis using Conventional Heating
This protocol is adapted for the synthesis of 1-phenyl-2,5-dimethylpyrrole.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.[6]
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (typical reaction time is 15-30 minutes).[6]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[6]
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Purify further by recrystallization if necessary.
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol is a general method for the rapid synthesis of substituted pyrroles.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a dedicated microwave vial, dissolve the 1,4-diketone in ethanol.[6][19]
-
Add glacial acetic acid followed by the primary amine.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for 2-10 minutes.[6][12] The initial power will be high to reach the target temperature, then it will be reduced to maintain it.
-
Monitor the reaction progress by TLC.
-
Once complete, allow the vial to cool to room temperature.
-
Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).[19]
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[19]
-
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Low Yield in 1-(5-methyl-1H-pyrrol-3-yl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. This valuable heterocyclic ketone is a key building block in medicinal chemistry and materials science. However, its synthesis, typically via electrophilic acylation of 2-methylpyrrole, is often plagued by challenges with yield and regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common experimental issues. We will explore the causality behind reaction outcomes and provide validated protocols to enhance success.
Troubleshooting Guide: Low Yield & Side Product Formation
This section addresses the most common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is very low, and I've recovered most of my 2-methylpyrrole starting material. What's going wrong?
Answer: This issue typically points to insufficient activation of the acylating agent or suboptimal reaction conditions.
-
Possible Cause A: Inactive Lewis Acid Catalyst. Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) are extremely hygroscopic. Contamination with atmospheric moisture will hydrolyze and deactivate the catalyst, preventing the formation of the critical acylium ion electrophile.[1]
-
Solution: Always use a freshly opened bottle of the Lewis acid or purify it before use. Ensure all glassware is oven-dried, and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Possible Cause B: Insufficient Reaction Temperature or Time. Friedel-Crafts acylations, while often vigorous, may require specific thermal conditions to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe no significant conversion after a reasonable time at your initial temperature (e.g., 0 °C), consider allowing the reaction to slowly warm to room temperature. A modest increase in reaction time can also improve conversion, but prolonged reaction times may increase the risk of polymerization.
-
Question 2: My main product isn't the desired C3-acylated isomer. Instead, I'm isolating the N-acylated or C2-acylated pyrrole. How can I improve regioselectivity?
Answer: This is the most prevalent challenge in pyrrole acylation. The outcome is a delicate balance between electronic effects, which favor C2 attack, and steric effects.
-
Possible Cause A: Competing N-Acylation. The lone pair of electrons on the pyrrole nitrogen makes it a nucleophilic site, susceptible to acylation.[2] This is especially problematic when the N-H proton is unprotected.
-
Solution: The most robust solution is to protect the pyrrole nitrogen before acylation. An electron-withdrawing protecting group like benzenesulfonyl (SO₂Ph) or a bulky group like tert-butyloxycarbonyl (BOC) reduces the nucleophilicity of the nitrogen and can help direct acylation to the C3 position.
-
-
Possible Cause B: Preferential C2-Acylation. The C2 (alpha) position of the pyrrole ring is electronically more activated towards electrophilic aromatic substitution than the C3 (beta) position.[3] While the 5-methyl group provides some steric hindrance, C2-acylation can still be the dominant pathway.
-
Solution: The choice of Lewis acid is critical for controlling regioselectivity. Stronger Lewis acids like AlCl₃ can favor the formation of the thermodynamically more stable C3 isomer, whereas weaker Lewis acids might yield the kinetically favored C2 product.[2] Additionally, employing a bulkier N-protecting group can sterically block the C2 position, further promoting C3 acylation.
-
Competing Acylation Pathways
Caption: Competing reaction pathways in the acylation of 2-methylpyrrole.
Question 3: My reaction turned into a dark, insoluble tar. What caused this polymerization?
Answer: Pyrroles are known to be sensitive to strong acids and can readily polymerize.[3][4] This is a common outcome if the reaction conditions are too harsh.
-
Possible Cause: Uncontrolled Reaction Conditions. The Friedel-Crafts acylation is often exothermic. A rapid, uncontrolled addition of the Lewis acid can create localized "hot spots" with high acid concentrations, initiating polymerization of the electron-rich pyrrole ring.
-
Solution 1: Controlled Addition. Add the Lewis acid catalyst portion-wise or as a solution via a syringe pump at a low temperature (e.g., -20 °C to 0 °C). This allows for better heat dissipation and maintains a low concentration of the reactive electrophile.
-
Solution 2: Milder Acylation Methods. If polymerization remains an issue, consider alternative, less acidic acylation methods. The Vilsmeier-Haack reaction, for instance, uses a milder electrophile (the Vilsmeier reagent) and can be effective for formylating pyrroles, which can then be further elaborated.[5][6][7]
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in pyrrole acylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid for achieving C3-acylation on a 2-methylpyrrole scaffold? A1: There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate (especially the N-protecting group) and reaction conditions. However, a general trend is observed. For N-benzenesulfonylpyrrole, stronger Lewis acids like AlCl₃ tend to favor the C3-isomer, while weaker ones like SnCl₄ or BF₃·OEt₂ may produce more of the C2-isomer.[2] Careful screening is essential.
| Lewis Acid | Relative Strength | Typical Outcome for C3-Selectivity |
| AlCl₃ | Strong | Often favors the C3-isomer but risks polymerization. |
| SnCl₄ | Moderate-Strong | Good balance, often used to favor C3-acylation.[2] |
| TiCl₄ | Moderate-Strong | Can be effective, requires careful optimization. |
| BF₃·OEt₂ | Moderate-Weak | May favor the C2-isomer.[2] |
| ZnCl₂ | Weak | Generally less effective for this transformation. |
Q2: Are there any alternatives to the Friedel-Crafts acylation for this synthesis? A2: Yes. While Friedel-Crafts is common, other methods can provide access to 3-acylpyrroles. One notable alternative is a multi-component synthesis, where the pyrrole ring is constructed with the desired acyl group already incorporated into one of the starting materials.[8] Another approach involves the Vilsmeier-Haack reaction to install a formyl group (-CHO), which can then be converted to the acetyl group via a Grignard reaction followed by oxidation.[6][9]
Q3: How critical is the choice of solvent? A3: The solvent is very important. It must be anhydrous and inert to the strong Lewis acids used. Common choices include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). Protic solvents or coordinating solvents like ethers or THF will quench the Lewis acid and should be avoided.
Validated Experimental Protocol: C3-Acylation of N-Benzenesulfonyl-2-methylpyrrole
This protocol is designed to maximize the yield of the C3-acylated product by using an N-protecting group.
Step 1: Protection of 2-Methylpyrrole
-
To a stirred solution of 2-methylpyrrole (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-benzenesulfonyl-2-methylpyrrole.
Step 2: Friedel-Crafts Acylation
-
Dissolve N-benzenesulfonyl-2-methylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting suspension for 15 minutes at 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise over 20 minutes.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-protected 3-acylpyrrole.
Step 3: Deprotection
-
The benzenesulfonyl group can be removed under standard conditions (e.g., using Mg in methanol or NaOH in aqueous ethanol) to yield the final product, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(5-methyl-1H-pyrrol-3-yl)ethanone under acidic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1-(5-methyl-1H-pyrrol-3-yl)ethanone, particularly under acidic conditions. Pyrrole and its derivatives are known for their sensitivity to acids, which can lead to unexpected side reactions, low yields, and purification challenges. This resource is designed to help you navigate these complexities and optimize your experimental outcomes.
I. Troubleshooting Guide
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: My reaction is turning dark brown/black and forming a precipitate upon addition of an acid catalyst.
Question: I'm attempting a reaction that requires acidic conditions, but upon adding the acid, my solution containing this compound immediately darkens and a solid crashes out. What is happening and how can I prevent it?
Answer: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[1] Pyrroles are electron-rich aromatic compounds that are highly susceptible to electrophilic attack, and under strongly acidic conditions, they can readily polymerize.[1][2][3]
Causality and Mitigation Strategies:
-
Protonation and Polymerization: The acid protonates the pyrrole ring, most likely at the C2 or C5 position, which are the most electron-rich.[4][5] This protonated pyrrole then acts as an electrophile that can be attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble polypyrrole oligomers or polymers.[3][6] These polymers are often highly conjugated, which explains the dark coloration.[7]
-
Choice of Acid: The strength of the acid is a critical factor. Strong mineral acids like HCl, H₂SO₄, and even strong organic acids like trifluoroacetic acid (TFA) can rapidly induce polymerization.[8]
-
Recommendation: Opt for weaker acids or Lewis acids. For reactions like the Paal-Knorr synthesis, weakly acidic conditions, such as using acetic acid, are often sufficient to catalyze the reaction without causing significant polymerization.[9][10] In some cases, using ammonium salts like ammonium acetate can provide the necessary acidity.[11] For Friedel-Crafts acylations, milder Lewis acids or alternative catalytic systems should be considered.[12]
-
-
Temperature Control: The rate of polymerization is temperature-dependent.
-
Recommendation: Perform your reaction at a lower temperature. Running the reaction at 0 °C or even lower can significantly slow down the rate of polymerization, allowing your desired reaction to proceed.
-
-
Controlled Addition: The localized concentration of acid can be a problem.
-
Recommendation: Add the acid catalyst slowly and dropwise to the reaction mixture with vigorous stirring. This helps to dissipate the acid and prevent localized high concentrations that can trigger polymerization.
-
-
Protecting Groups: If the N-H proton is not involved in your desired reaction, consider protecting the pyrrole nitrogen. An N-substituted pyrrole is generally more stable. However, be aware that even N-substituted pyrroles can undergo acid-catalyzed oligomerization.[8]
Issue 2: I'm observing the formation of an unexpected isomer during an electrophilic substitution reaction.
Question: I am trying to perform a Friedel-Crafts acylation on this compound, expecting substitution at the C4 position. However, I am getting a mixture of products, including what appears to be a rearranged product. Why is this happening?
Answer: Under acidic conditions, acyl groups on a pyrrole ring can migrate. This is a known phenomenon for acylpyrroles.
Causality and Mitigation Strategies:
-
Acid-Mediated Rearrangement: The Lewis or Brønsted acid used to catalyze the Friedel-Crafts reaction can also catalyze the rearrangement of the acyl group.[13] The mechanism likely involves protonation of the carbonyl oxygen, followed by a series of steps that can lead to the migration of the acyl group to a different position on the pyrrole ring.
-
Reaction Conditions: The extent of this rearrangement is often dependent on the specific acid used, the reaction temperature, and the reaction time.
-
Recommendation:
-
Milder Catalysts: Explore the use of milder Lewis acids (e.g., ZnCl₂, FeCl₃) or alternative, non-acidic acylation methods.[12] Recent literature has shown that catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be effective for the C-acylation of pyrroles without the need for strong acids.[14]
-
Temperature and Time: Run the reaction at the lowest possible temperature and for the shortest time necessary to achieve a reasonable conversion of your starting material. Monitor the reaction closely by TLC to avoid prolonged exposure to the acidic conditions.
-
-
Issue 3: My yield is consistently low, and I have a complex mixture of byproducts that are difficult to separate.
Question: Even when I manage to avoid significant polymerization, the yield of my desired product is low, and the crude product is a mess to purify. What are the likely side reactions, and how can I improve the outcome?
Answer: Low yields and complex byproduct profiles in reactions involving pyrroles under acidic conditions are common and can stem from several competing degradation pathways.
Causality and Mitigation Strategies:
-
Ring Opening: In very harsh acidic conditions, the pyrrole ring itself can undergo cleavage. Treatment of aqueous pyrrole with hydrochloric acid has been shown to produce products with both pyrrole and pyrrolidine units, indicating some degree of ring opening.[2][3]
-
Oxidation: Pyrroles are susceptible to oxidation, especially in the presence of air and acid.[4][15] This can lead to the formation of colored, often polar, byproducts that can complicate purification.[7]
-
Recommendation:
-
Inert Atmosphere: Whenever possible, run your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Oligomerization: Even if you avoid large-scale polymerization, the formation of dimers and trimers can still occur, contributing to the complex mixture of byproducts.[8]
-
Recommendation:
-
High Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like oligomerization.
-
-
-
Careful Workup: Residual acid in the crude product can continue to cause degradation during workup and purification.
-
Recommendation:
-
Neutralizing Wash: During the aqueous workup, be sure to wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of pyrroles in acidic media?
A1: The instability stems from the high electron density of the pyrrole ring, which makes it very reactive towards electrophiles, including protons.[16] While the lone pair on the nitrogen atom is involved in the aromatic sextet, making the nitrogen itself not strongly basic, the carbon atoms of the ring (particularly the C2 and C5 positions) are susceptible to protonation.[4][5] This protonation disrupts the aromaticity of the ring, forming a reactive pyrrolium cation. This cation is the key intermediate that leads to polymerization and other degradation pathways.[17]
Q2: Are there any "pyrrole-friendly" acidic conditions or catalysts?
A2: Yes, the key is to use milder conditions.
-
Weak Brønsted Acids: Acetic acid is a commonly used weak acid that can catalyze reactions like the Paal-Knorr synthesis without causing excessive polymerization.[9]
-
Solid-Supported Acids: Heterogeneous catalysts like silica-supported sulfuric acid can be effective and are sometimes easier to remove from the reaction mixture, potentially reducing degradation during workup.[10]
-
Lewis Acids: While strong Lewis acids like AlCl₃ can be problematic, others like ZnCl₂ or FeCl₃ may be better tolerated. The choice of Lewis acid should be carefully screened for your specific reaction.
-
Non-Acidic Catalysts: For some transformations, like acylation, nucleophilic catalysts such as DBN have been shown to be effective alternatives to traditional Friedel-Crafts conditions.[14]
Q3: How does the acetyl group at the 3-position of this compound affect its stability in acid compared to unsubstituted pyrrole?
A3: The acetyl group is an electron-withdrawing group. This has two opposing effects:
-
Deactivation: The electron-withdrawing nature of the acetyl group deactivates the pyrrole ring towards electrophilic attack. This should, in principle, make it slightly more stable towards acid-catalyzed polymerization compared to an unsubstituted or alkyl-substituted pyrrole.
-
Protonation of the Carbonyl: The carbonyl oxygen of the acetyl group can be protonated by the acid. This can lead to the acid-mediated rearrangement of the acyl group, as discussed in the troubleshooting guide.[13]
Overall, while the acetyl group may offer some protection against polymerization, it introduces the possibility of other acid-catalyzed side reactions.
Q4: I need to synthesize this compound. Which synthetic route is least likely to present stability issues?
A4: The Paal-Knorr synthesis is a very common and generally robust method for preparing substituted pyrroles.[9][11][18] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The reaction can often be carried out under neutral or weakly acidic conditions (e.g., in acetic acid), which are well-tolerated by the pyrrole product.[9][10] It's important to avoid strongly acidic conditions (pH < 3), as this can favor the formation of furan byproducts.[9]
III. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Acid-Sensitive Pyrroles
| Reaction Type | Recommended Catalyst/Conditions | Rationale |
| Paal-Knorr Synthesis | Glacial Acetic Acid | Provides sufficient acidity for cyclization while minimizing polymerization.[9] |
| Ammonium Acetate in refluxing ethanol | In-situ generation of a weakly acidic environment.[11] | |
| Friedel-Crafts Acylation | DBN (catalytic) in toluene | Nucleophilic catalysis avoids the use of strong Lewis or Brønsted acids.[14] |
| ZnCl₂ or other mild Lewis acids | Less aggressive than AlCl₃, reducing the risk of polymerization and rearrangement. | |
| General Acid Catalysis | Low temperature (-10 to 0 °C) | Slows the rate of decomposition and polymerization reactions. |
| Slow, dropwise addition of acid | Avoids high localized concentrations of acid. |
Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole under Mildly Acidic Conditions
This protocol is a general guideline for the synthesis of a pyrrole derivative using the Paal-Knorr reaction, emphasizing conditions suitable for acid-sensitive products.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid.
-
Amine Addition: Add the primary amine or ammonium source (e.g., aniline, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. Diagrams
Degradation Pathway of Pyrrole under Acidic Conditions
References
- 1. Pyrrole polymerization [quimicaorganica.org]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Recrystallization of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Welcome to the technical support center for the purification of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and extensive experience with heterocyclic compounds.
Troubleshooting Guide: Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound, providing explanations and step-by-step solutions.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
Possible Causes:
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for dissolving this compound, which has both polar (ketone, N-H) and non-polar (methyl group, pyrrole ring) characteristics.
-
Insufficient Solvent Volume: You may not be using enough solvent to dissolve the amount of crude product.
Recommended Solutions:
-
Systematic Solvent Screening: Before attempting a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1]
-
Principle: The ideal solvent will have a steep solubility curve with respect to temperature for the target compound.
-
-
Solvent Selection Table: Based on the structure of this compound, the following solvents are recommended for screening. The general principle of "like dissolves like" suggests that solvents with similar functional groups may be effective.[2][3]
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The N-H and C=O groups can form hydrogen bonds with alcohols.[3] |
| Esters | Ethyl acetate, Methyl acetate | These are moderately polar solvents that have been shown to be effective for similar pyrrole derivatives.[4] |
| Ketones | Acetone | The ketone functionality in the solvent matches that of the compound.[2] |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be effective for heterocyclic compounds.[5] |
| Mixed Solvent Systems | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | A two-solvent system can fine-tune the polarity to achieve ideal solubility characteristics.[6] |
-
Gradual Solvent Addition: Add the hot solvent in small portions to your crude material while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]
Q2: My compound has dissolved, but "oils out" instead of forming crystals upon cooling. How can I fix this?
Possible Causes:
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oiling out").
-
Solution is Supersaturated: The concentration of the solute is too high, leading to rapid precipitation as an oil rather than slow crystal growth.
-
Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[8]
Recommended Solutions:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Allow it to cool more slowly.[8]
-
Slow Cooling Protocol:
-
Allow the flask to cool slowly on the benchtop, insulated with a cork ring or paper towels.
-
Once at room temperature, move the flask to a cold water bath, and finally to an ice bath to maximize crystal formation.
-
-
Use a Different Solvent or a Mixed Solvent System: If oiling persists, the chosen solvent may be too good a solvent. Consider switching to a less polar solvent or using a mixed solvent system where your compound is less soluble.
-
Charcoal Treatment: If you suspect colored or highly polar impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]
Q3: No crystals have formed even after the solution has cooled to room temperature or in an ice bath. What is the next step?
Possible Causes:
-
Too Much Solvent Was Used: The solution is not saturated at lower temperatures.[9]
-
Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[9]
Recommended Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Allow it to cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution.[8][9]
-
Extended Cooling: Sometimes, crystallization is a slow process. Loosely cover the flask and leave it in a refrigerator or freezer for an extended period (24 hours or more).[5]
Experimental Workflow & Visualization
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.
-
Crystallization: Crystals should start to form as the solution cools and becomes saturated. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Pure this compound is typically a solid, and after successful recrystallization, it should form well-defined crystals. The color should be consistent from batch to batch; any significant coloration may indicate the presence of impurities.
Q: How can I assess the purity of my recrystallized product? A: The most common methods to assess purity are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR (¹H and ¹³C), IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q: Can I reuse the filtrate (mother liquor)? A: The filtrate will contain some of your desired product as well as the soluble impurities. You can attempt to recover more product by concentrating the filtrate and cooling it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first. It is advisable to analyze the purity of the second crop separately.
Q: My final product has a low yield. What are the common causes? A: Low yield can result from several factors:
-
Using too much solvent during dissolution.[7]
-
Washing the crystals with solvent that was not ice-cold, or using too much washing solvent.[7]
-
Premature crystallization during hot filtration.
-
Incomplete crystallization due to insufficient cooling time.
-
The crude material contained a high percentage of impurities to begin with.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in recrystallization.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science.lpnu.ua [science.lpnu.ua]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Navigating the Synthesis of Polysubstituted Pyrroles
Welcome to the technical support center for the synthesis of polysubstituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals navigating the intricacies of pyrrole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions at the bench.
Section 1: General Troubleshooting - First Principles for Success
Before diving into method-specific issues, it's crucial to address the foundational parameters that govern the success of most pyrrole syntheses.
Question: My pyrrole synthesis is consistently resulting in low yields and a complex mixture of inseparable products. Where do I start troubleshooting?
Answer: This is a common frustration, and the solution often lies in a systematic review of your experimental setup. Here are the primary factors to consider:
-
Purity of Starting Materials: Impurities in your reactants are a primary source of unwanted side reactions. It is highly recommended to use freshly purified reagents. For instance, pyrrole itself is prone to oxidation and polymerization on standing, turning from a colorless liquid to a brown or black polymer.[1] Storing it under an inert atmosphere (Nitrogen or Argon) and at low temperatures (0-6°C or even -80°C) can significantly slow this degradation.[2]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are not just parameters to be set, but tools to be controlled. Every substrate pairing will have an optimal set of conditions. Careful optimization is key. For example, while higher temperatures can increase reaction rates, they can also promote the degradation of sensitive substrates.[3]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of side products from the excess reagent.
-
Atmosphere and Moisture: Many pyrrole syntheses are sensitive to oxygen and moisture. Using dry solvents and maintaining an inert atmosphere can be critical for success.
Section 2: The Paal-Knorr Synthesis: A Battle of Nucleophiles
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a workhorse in pyrrole chemistry.[4][5] However, it is not without its challenges, the most common being the formation of a furan byproduct.
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I suppress this side reaction?
Answer: The formation of a furan is the most prevalent side reaction in the Paal-Knorr synthesis and arises from a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3] The key to favoring the desired pyrrole product lies in controlling the reaction environment to favor the amine's nucleophilic attack over the intramolecular cyclization.
The Underlying Mechanism: Pyrrole vs. Furan Formation
The choice between pyrrole and furan formation is a classic example of kinetic versus thermodynamic control, dictated by the nucleophiles present and the acidity of the medium.
-
Pyrrole Pathway (Amine Nucleophile): The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by a second intramolecular attack of the nitrogen on the remaining carbonyl, leading to a dihydroxy-tetrahydropyrrole intermediate which then dehydrates to the aromatic pyrrole.[5][6]
-
Furan Pathway (Enol Nucleophile): In the absence of a sufficiently nucleophilic amine, or under strongly acidic conditions, one carbonyl group can enolize. The resulting enol oxygen then acts as an intramolecular nucleophile, attacking the other (often protonated) carbonyl to form a cyclic hemiacetal, which dehydrates to the furan.[7]
Troubleshooting Guide: Minimizing Furan Formation
| Troubleshooting Step | Recommendation | Rationale |
| pH Control | Conduct the reaction under neutral to weakly acidic conditions (pH 4-6). Avoid strongly acidic conditions (pH < 3).[4] | Strongly acidic conditions protonate the amine, reducing its nucleophilicity and favoring the acid-catalyzed enolization pathway that leads to furan formation.[4] |
| Catalyst Choice | Use a mild Brønsted acid like acetic acid or a Lewis acid such as Sc(OTf)₃, Bi(NO₃)₃, or iodine.[7][8] | Strong acids can push the equilibrium towards furan formation. Lewis acids can effectively catalyze the reaction under milder conditions.[8] |
| Amine Reactivity | Use a more nucleophilic amine. An excess of the amine can also be beneficial. | A more nucleophilic amine will compete more effectively with the intramolecular enol attack. An excess shifts the equilibrium towards the pyrrole pathway. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes favor the thermodynamically more stable furan product. |
Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole with Minimized Furan Byproduct
This protocol emphasizes conditions designed to favor pyrrole formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetonylacetone (1.0 eq) and a 40% aqueous solution of methylamine (2.0 eq).
-
Solvent and Catalyst: Add glacial acetic acid as both the solvent and the catalyst.
-
Reaction: Heat the mixture to a gentle reflux (around 100-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,2,5-trimethylpyrrole.
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity with unsymmetrical 1,4-dicarbonyls hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups.
-
Steric Hindrance: A bulky substituent near one carbonyl group will hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less sterically encumbered carbonyl.[9]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial amine attack.[9]
By carefully choosing your substrate or modifying the reaction conditions to amplify these differences, you can often achieve high regioselectivity.
Section 3: The Hantzsch Synthesis: Navigating Competing Pathways
The Hantzsch synthesis is a versatile three-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10] A primary challenge is managing chemoselectivity and avoiding the formation of furan byproducts.
Question: I am observing a furan byproduct in my Hantzsch synthesis. What is the cause and how can I prevent it?
Answer: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing Feist-Bénary furan synthesis.[3] This pathway does not involve the amine component. To favor the desired pyrrole, reaction conditions must be optimized to promote the reaction with the amine.
Troubleshooting Guide: Suppressing the Feist-Bénary Side Reaction
| Troubleshooting Step | Recommendation | Rationale |
| Amine Concentration | Use a sufficient excess of the amine or ammonia.[3] | A higher concentration of the amine nucleophile will outcompete the intramolecular cyclization pathway of the Feist-Bénary reaction. |
| Catalyst Choice | Consider using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] | While the reaction can proceed without a catalyst, certain catalysts can improve the selectivity for the pyrrole product. |
| Solvent Selection | The choice of solvent can influence the reaction outcome. Protic solvents can favor the desired C-alkylation pathway for pyrrole formation.[9] |
Question: My Hantzsch synthesis is plagued by multiple byproducts, suggesting issues with chemoselectivity beyond furan formation. How can I improve this?
Answer: Byproduct formation in the Hantzsch synthesis often stems from competing reaction pathways involving the highly reactive starting materials.
-
Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[9]
-
N- vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the productive pathway for pyrrole formation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation.[9]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[9]
Section 4: Other Notable Pyrrole Syntheses and Their Pitfalls
While the Paal-Knorr and Hantzsch syntheses are common, other powerful methods exist, each with its own set of potential side reactions to navigate.
Question: What are the key parameters to control in a Van Leusen pyrrole synthesis to ensure good yields?
Answer: The Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC), is excellent for preparing 3,4-disubstituted pyrroles.[9] To achieve optimal results, focus on the following:
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU.[9]
-
Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of reactants and intermediates.[9]
Question: I am struggling with the Barton-Zard reaction, experiencing low yields and side products. What are the common pitfalls?
Answer: The Barton-Zard synthesis, reacting a nitroalkene with an α-isocyanoacetate, is a valuable method.[11][12] Common issues and their solutions include:
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without promoting side reactions of the nitroalkene.[9]
-
Purity of Nitroalkene: The stability of the nitroalkene is crucial. It is often best to use freshly prepared nitroalkenes.
-
Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions.[9]
Section 5: Purification Strategies for Crude Pyrrole Products
Question: My crude pyrrole product is contaminated with a dark, tarry substance. How can I effectively purify it?
Answer: The dark, tarry substance is likely a polypyrrole byproduct formed via acid-catalyzed polymerization.[1] Effective purification requires removing these oligomeric and polymeric materials.
Protocol: Purification of Crude Pyrrole via Acid Treatment and Distillation
This method is particularly effective for removing basic impurities like pyrrolidine and non-volatile polymeric byproducts.
-
Acid Treatment: Treat the crude pyrrole mixture with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid). This will convert more basic impurities into their non-volatile salts.[13]
-
Distillation: The pyrrole can then be separated by distillation under reduced pressure. This lowers the boiling point, minimizing thermal degradation and polymerization during purification.[13]
For less severe contamination, repeated washing of the reaction mixture with a non-polar solvent like hexane can remove much of the unreacted pyrrole and some oligomers before column chromatography.[14]
We hope this technical support guide provides you with the necessary insights to overcome common challenges in the synthesis of polysubstituted pyrroles. For further inquiries or custom synthesis needs, please do not hesitate to contact our technical support team.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. allaboutchemistry.net [allaboutchemistry.net]
- 12. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis
Welcome to the technical support center dedicated to advancing your research in pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their synthetic routes. Pyrrole scaffolds are fundamental building blocks in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical endeavor.[1][2][3][4][5][6]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind catalyst and methodology choices. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and visual aids to clarify complex mechanisms and workflows. Our goal is to empower you with the expertise to not only execute these syntheses but to innovate within them.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and questions encountered during pyrrole synthesis, providing targeted advice and solutions.
Paal-Knorr Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole synthesis.[7][8][9] However, achieving high efficiency can be challenging.
Q1: My Paal-Knorr synthesis is suffering from low yields. What are the likely causes and how can I troubleshoot this?
A1: Low yields in Paal-Knorr synthesis can often be attributed to several factors:
-
Harsh Reaction Conditions: Prolonged heating in the presence of strong acids can lead to the degradation of sensitive starting materials or the desired pyrrole product.[8][10][11][12]
-
Inappropriate Catalyst Choice: While both Brønsted and Lewis acids can catalyze the reaction, the selection of the right catalyst is crucial.[8][10] Milder or heterogeneous acid catalysts can often improve yields.[10]
-
Suboptimal pH: The reaction is highly sensitive to pH. A pH below 3 can favor the formation of furan byproducts.[10]
Troubleshooting Steps:
-
Catalyst Optimization: If you are using a strong Brønsted acid like sulfuric or hydrochloric acid, consider switching to a milder Lewis acid such as Sc(OTf)₃, Bi(NO₃)₃, or a heterogeneous catalyst like silica sulfuric acid.[8][10] Iron-catalyzed systems using formic acid or molecular hydrogen as a reductant have also shown remarkable activity at lower temperatures.[13]
-
Reaction Condition Adjustment: Avoid excessively high temperatures and long reaction times.[10] Microwave-assisted synthesis can be an excellent alternative to conventional heating, often leading to shorter reaction times and higher yields.[14][15][16][17][18]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. While toluene is common, solvent-free conditions, particularly with heterogeneous catalysts, can be more efficient.[10][19] Greener solvents like water or ethanol are also viable options with certain catalytic systems.[3][6][20]
-
pH Control: Maintain a neutral to weakly acidic environment to minimize furan byproduct formation.[10]
Q2: I'm observing a significant amount of furan byproduct in my Paal-Knorr reaction. How can I suppress this side reaction?
A2: Furan formation is a common competitive side reaction, especially under strongly acidic conditions.[10] The mechanism for furan synthesis competes directly with pyrrole formation.
Strategies to Minimize Furan Formation:
-
pH Adjustment: Ensure your reaction medium is not overly acidic. The use of amine/ammonium hydrochloride salts can help buffer the reaction.
-
Catalyst Choice: Employing milder Lewis acids or heterogeneous catalysts can disfavor the furan formation pathway. For instance, zeolites have been used for the direct synthesis of N-substituted pyrroles from furans and anilines, indicating a reversible relationship that can be controlled by catalyst selection.[21][22]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][23]
Q3: My Hantzsch pyrrole synthesis is yielding a complex mixture of products. What are the potential side reactions, and how can I improve selectivity?
A3: The primary challenge in Hantzsch synthesis is controlling the sequence of condensations and alkylations to favor the desired pyrrole product.
Common Side Reactions:
-
Feist-Bénary Furan Synthesis: This is a competing reaction that forms a furan derivative and does not involve the amine component.[24]
-
Self-condensation of β-ketoester: This can lead to the formation of dimeric byproducts.
Strategies for Improved Selectivity:
-
Amine Concentration: Using a sufficient concentration of the amine or ammonia helps to favor the reaction pathway leading to the pyrrole.[24]
-
Order of Reagent Addition: The sequential addition of reagents can be critical. Often, pre-forming the enamine by reacting the β-ketoester with the amine before adding the α-haloketone can improve the yield of the desired pyrrole.
-
Catalyst Selection: While often base-catalyzed, Lewis acids like Yb(OTf)₃ have been shown to alter the regioselectivity of the reaction.[4] Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in water have also been used effectively.[4]
Q4: I am struggling with the handling of α-haloketones in my Hantzsch synthesis due to their lachrymatory nature and instability. Are there any alternatives?
A4: The use of in-situ generated α-haloketones or alternative electrophiles can be a viable strategy. Additionally, flow chemistry setups can minimize exposure and handling of hazardous reagents.[4]
Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[7][25]
Q5: The self-condensation of the α-amino-ketone is a major issue in my Knorr synthesis, leading to low yields of the desired pyrrole. How can this be prevented?
A5: The instability of α-amino-ketones is a well-known challenge. The most effective solution is their in situ generation.[24][25]
In Situ Generation Protocol:
-
Formation of α-Oximino Ketone: Start with a β-ketoester and react it with a nitrosating agent, such as sodium nitrite in acetic acid, to form the corresponding α-oximino ketone.[24][25]
-
Reduction to α-Amino Ketone: In the presence of the second equivalent of the β-ketoester, the α-oximino ketone is reduced to the α-amino ketone using a reducing agent like zinc dust in acetic acid.[24][25] The freshly generated, highly reactive α-amino ketone then immediately reacts with the β-ketoester in the reaction mixture to form the pyrrole.
This one-pot approach prevents the isolation and handling of the unstable intermediate, significantly improving yields and simplifying the procedure.
Clauson-Kaas Pyrrole Synthesis
This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF) in the presence of an acid catalyst.[3][5]
Q6: What are the best catalysts for the Clauson-Kaas synthesis, and are there greener alternatives to traditional acid catalysts?
A6: A wide range of catalysts have been successfully employed for the Clauson-Kaas synthesis.
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) is a highly effective catalyst for this reaction.[3] Other Lewis acids such as FeCl₃, Cu(OTf)₂, and MgI₂ have also been used with good results.[3]
-
Brønsted Acids: Traditional Brønsted acids like acetic acid are effective, but modern protocols often favor solid acid catalysts for easier workup and recyclability.
-
Green Catalysts and Conditions:
-
Water as a Solvent: Iron(III) chloride has been used as a catalyst in water, providing an environmentally friendly option.[3]
-
Microwave-Assisted Synthesis: Polystyrene sulfonate in an aqueous solution under microwave irradiation has been shown to be a highly efficient system.[14]
-
Ionic Liquids: The ionic liquid [hmim][HSO₄] can act as both the catalyst and the solvent, offering a greener alternative.[16]
-
Part 2: Catalyst Selection and Reaction Optimization
The choice of catalyst is paramount in pyrrole synthesis, influencing yield, selectivity, and reaction conditions. This section provides a comparative overview of common catalyst types.
Homogeneous vs. Heterogeneous Catalysis
-
Homogeneous Catalysts: These are soluble in the reaction medium, often leading to high activity and selectivity due to good substrate accessibility. Examples include Lewis acids like Sc(OTf)₃ and metal complexes of iron, ruthenium, and palladium.[13][15][26][27] However, catalyst separation from the product can be challenging.
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically solid catalysts in a liquid phase), allowing for easy separation and recycling. This is a key advantage in terms of green chemistry and process economy.[1][2][28] Examples include zeolites, clays (montmorillonite), and silica-supported acids.[8][9][19][21][29]
| Catalyst Type | Advantages | Disadvantages | Representative Examples |
| Homogeneous | High activity and selectivity, mild reaction conditions often possible. | Difficult to separate from the reaction mixture, potential for metal contamination of the product. | Sc(OTf)₃, FeCl₃, [RuCl₂(p-cymene)]₂, Pd(OAc)₂ |
| Heterogeneous | Easy separation and recycling, reduced waste, often more stable. | Can have lower activity than homogeneous counterparts, potential for mass transfer limitations. | Zeolites (H-Y, ZSM-5), Montmorillonite KSF, Silica Sulfuric Acid |
Modern Catalytic Systems
Recent advances have focused on developing more sustainable and efficient catalytic systems.
-
Iron and Cobalt Catalysts: Earth-abundant and low-toxicity metals like iron and cobalt are gaining prominence. Homogeneous iron catalysts have been shown to be highly effective in cascade reactions for pyrrole synthesis from nitroarenes at room temperature.[13] Heterogeneous cobalt catalysts have also demonstrated high efficiency and reusability in similar transformations.[28]
-
Organocatalysts: Metal-free catalysis is a rapidly growing area. Organocatalysts like vitamin B₁, squaric acid, and DABCO offer mild and environmentally friendly alternatives for Paal-Knorr and Hantzsch syntheses.[4][20]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[14][15][16][17][18] This technique is compatible with a wide range of catalysts, both homogeneous and heterogeneous.
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key pyrrole synthesis reactions.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis using a Heterogeneous Catalyst
This protocol describes the synthesis of N-aryl pyrroles using an aqueous solution of polystyrene sulfonate under microwave irradiation, adapted from the work of Kamal et al.[14]
Materials:
-
Aromatic amine (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.0 mmol)
-
Aqueous polystyrene sulfonate (e.g., 20 mol%)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aromatic amine (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.0 mmol).
-
Add the aqueous solution of polystyrene sulfonate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In-Situ Generation of α-Amino Ketone for Knorr Pyrrole Synthesis
This protocol is a general guideline for performing the Knorr synthesis while avoiding the isolation of the unstable α-amino ketone, based on classical procedures.[24][25]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 equiv.)
-
Sodium nitrite (1.0 equiv.)
-
Glacial acetic acid
-
Zinc dust (2.0 equiv.)
-
Saturated aqueous sodium nitrite solution
Procedure:
-
Step 1: Formation of the α-Oximino Ketone
-
Dissolve one equivalent of the β-ketoester in glacial acetic acid in a flask.
-
While cooling the mixture externally (e.g., in an ice bath), slowly add one equivalent of a saturated aqueous solution of sodium nitrite.
-
Stir the mixture until the formation of the α-oximino ketone is complete (monitor by TLC).
-
-
Step 2: In Situ Reduction and Pyrrole Synthesis
-
In a separate, larger flask, prepare a well-stirred solution of the second equivalent of the β-ketoester in glacial acetic acid.
-
Gradually add the solution of the α-oximino ketone from Step 1 and zinc dust to this flask.
-
The reaction is exothermic; maintain control of the temperature with external cooling if necessary to prevent the mixture from boiling.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction by filtering off the excess zinc and quenching with water.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the resulting pyrrole derivative by crystallization or column chromatography.
-
Part 4: Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate key decision-making processes and reaction mechanisms in pyrrole synthesis.
Catalyst Selection Workflow for Paal-Knorr Synthesis
Caption: Decision workflow for catalyst selection in Paal-Knorr synthesis.
Troubleshooting Low Yield in Pyrrole Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrrole synthesis.
References
- 1. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [ouci.dntb.gov.ua]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ijprems.com [ijprems.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 16. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 17. Microwave‐Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. The content is structured to offer practical, field-proven insights into the experimental workflow, potential challenges, and solutions for scaling up this important chemical transformation.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its synthesis, commonly achieved through the Friedel-Crafts acylation of 2-methylpyrrole, presents unique challenges that can impact yield, purity, and scalability.[4][5] This document aims to serve as a comprehensive resource, elucidating the nuances of the reaction and providing clear, actionable guidance to overcome common experimental hurdles.
Recommended Synthetic Protocol: Friedel-Crafts Acylation of 2-Methylpyrrole
The following protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 2-Methylpyrrole | C₅H₇N | 81.12 | ≥98% | Sigma-Aldrich | Store under nitrogen, protected from light. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich | Use a dry solvent to prevent quenching of the Lewis acid. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99.9% | Sigma-Aldrich | Highly hygroscopic and reactive. Handle in a glovebox or under an inert atmosphere. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying the organic phase. |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of 2-methylpyrrole).
-
Lewis Acid Addition: Carefully add aluminum chloride (1.1 equivalents) to the DCM under a gentle stream of nitrogen. Stir the suspension at 0 °C (ice bath) for 15 minutes to ensure proper dispersion. Rationale: The use of a slight excess of the Lewis acid catalyst, AlCl₃, is crucial for activating the acylating agent (acetic anhydride) to form the acylium ion, the key electrophile in the Friedel-Crafts reaction.[6]
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetic anhydride (1.0 equivalent) in anhydrous DCM (2 mL per 1 mmol). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Substrate Addition: After the addition of acetic anhydride is complete, add a solution of 2-methylpyrrole (1.0 equivalent) in anhydrous DCM (3 mL per 1 mmol) dropwise over 30 minutes, keeping the reaction temperature at 0 °C. Rationale: Pyrrole rings are highly reactive towards electrophiles. Slow addition of the substrate minimizes polymerization and di-acylation side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir vigorously until all the aluminum salts have dissolved. Caution: The quenching process is highly exothermic and releases gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Lewis Acid: AlCl₃ is highly hygroscopic and may have been deactivated by moisture. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 2. Monitor the reaction closely by TLC. If the starting material is still present after the recommended time, consider extending the reaction time or allowing it to warm slowly to room temperature. | |
| 3. Impure Starting Materials: 2-methylpyrrole can be prone to oxidation and polymerization. | 3. Use freshly distilled or high-purity 2-methylpyrrole. Store it under nitrogen and in the dark. | |
| Formation of Multiple Products (Byproducts) | 1. Di-acylation: The pyrrole ring is highly activated, leading to the addition of a second acetyl group. | 1. Maintain a low reaction temperature (0 °C or below). Ensure slow, controlled addition of the acylating agent and the pyrrole substrate. |
| 2. Polymerization: The acidic conditions can cause the pyrrole to polymerize. | 2. Use a slight excess of the Lewis acid to complex with the product and deactivate it towards further reaction. Avoid high temperatures. | |
| 3. Isomer Formation: Acylation can occur at the C2 position, leading to the formation of 1-(5-methyl-1H-pyrrol-2-yl)ethanone. | 3. While C3 acylation is generally favored for 2-substituted pyrroles, the choice of Lewis acid and solvent can influence regioselectivity. Careful purification by column chromatography is necessary to separate isomers.[4] | |
| Reaction Stalls (Does Not Go to Completion) | 1. Insufficient Catalyst: The Lewis acid may be consumed by impurities or complexation with the product. | 1. Ensure all reagents and solvents are anhydrous. A slight excess of AlCl₃ (1.1-1.2 equivalents) is recommended. |
| 2. Low Reaction Temperature: While low temperatures are necessary to control side reactions, they can also slow down the desired reaction. | 2. If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor by TLC. | |
| Difficult Purification | 1. Presence of Polymeric Byproducts: These can be difficult to separate from the desired product. | 1. Optimize reaction conditions to minimize polymerization. During workup, a filtration step before extraction may help remove some insoluble polymers. |
| 2. Close-running Isomers on TLC: The C2 and C3 acylated isomers may have similar polarities. | 2. Use a long chromatography column and a shallow solvent gradient for better separation. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation the preferred method for this synthesis?
A1: Friedel-Crafts acylation is a robust and well-established method for introducing acyl groups onto aromatic and heteroaromatic rings.[6] For electron-rich heterocycles like pyrrole, it provides a direct and relatively high-yielding route to the desired ketone.[5]
Q2: Can other Lewis acids be used instead of aluminum chloride?
A2: Yes, other Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or zinc chloride (ZnCl₂) can be used.[4] The choice of Lewis acid can influence the regioselectivity and reactivity of the reaction. However, AlCl₃ is often the most cost-effective and readily available option.
Q3: What is the expected yield for this reaction?
A3: With careful optimization of reaction conditions and purification, yields in the range of 60-80% can be expected.
Q4: How can the regioselectivity of the acylation be controlled?
A4: For 2-methylpyrrole, acylation at the C3 position is generally favored due to steric hindrance from the methyl group at the C2 position. However, the reaction conditions, particularly the choice of Lewis acid and solvent, can influence the C2/C3 product ratio. For instance, bulkier Lewis acids may enhance C3 selectivity.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, other methods like the Paal-Knorr pyrrole synthesis could be employed, but this would require starting with a different set of precursors, specifically a 1,4-dicarbonyl compound and an amine.[8][9][10] The Friedel-Crafts approach is often more direct when starting from commercially available 2-methylpyrrole.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram outlines the key stages of the synthesis.
Caption: A flowchart of the synthesis of this compound.
References
- 1. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. ijrpr.com [ijrpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. biomedres.us [biomedres.us]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orientjchem.org [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-(5-methyl-1H-pyrrol-3-yl)ethanone is a valuable building block in medicinal chemistry, appearing as a core scaffold in a variety of biologically active compounds. This guide provides an in-depth comparative analysis of three distinct synthetic methodologies for this target molecule: the classical Paal-Knorr Synthesis, the versatile Friedel-Crafts Acylation, and the regioselective Vilsmeier-Haack Acylation. Each method is evaluated on its mechanistic underpinnings, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data to inform your synthetic strategy.
Introduction to this compound
The substituted pyrrole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The acetyl group at the 3-position and the methyl group at the 5-position of the pyrrole ring in this compound offer multiple points for further functionalization, making it a versatile precursor for the synthesis of a diverse range of therapeutic agents. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and scalability of a drug discovery program.
Comparative Analysis of Synthetic Methodologies
This guide will dissect three prominent methods for the synthesis of this compound. Each method offers a unique set of advantages and disadvantages, which are summarized in the table below and discussed in detail in the subsequent sections.
| Parameter | Paal-Knorr Synthesis | Friedel-Crafts Acylation | Vilsmeier-Haack Acylation |
| Starting Materials | Hexane-2,5-dione, Aminoacetone | 2-Methylpyrrole, Acetyl Chloride/Acetic Anhydride | 2-Methylpyrrole, N,N-Dimethylacetamide, POCl₃ |
| Key Reagents | Amine source (e.g., ammonium acetate), Acid or base catalyst | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Phosphorus oxychloride (POCl₃) |
| Typical Reaction Conditions | Neutral or weakly acidic, often requires heating | Anhydrous conditions, often at low to ambient temperature | Low temperature, followed by heating and hydrolysis |
| Regioselectivity | High (determined by precursor structure) | Mixture of 2- and 3-acylated products | High for 3-acylation |
| Typical Yield | Moderate to Good | Variable, depends on conditions and catalyst | Good to Excellent |
| Scalability | Moderate | Can be challenging due to catalyst handling | Good |
| Key Advantages | Convergent synthesis, readily available starting materials | Utilizes a simple and common pyrrole starting material | High regioselectivity, mild activating agent |
| Key Disadvantages | Potential for side reactions, precursor synthesis may be required | Poor regioselectivity, harsh Lewis acids can be problematic | Use of hazardous reagents (POCl₃) |
Method 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] For the synthesis of this compound, the logical precursors are hexane-2,5-dione and an amino-ketone, which can be generated in situ. This method is valued for its convergent nature, assembling the pyrrole ring in a single cyclization step.
Mechanistic Rationale
The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The choice of the amine source is critical; using ammonium acetate or a similar source provides the NH proton for the final pyrrole.[1]
Caption: Paal-Knorr Synthesis Workflow.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aminoacetone hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione and glacial acetic acid.
-
In a separate beaker, dissolve aminoacetone hydrochloride and sodium acetate in a minimal amount of water and add this solution to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Friedel-Crafts Acylation of 2-Methylpyrrole
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the introduction of an acyl group onto an aromatic ring.[4] In this case, the commercially available 2-methylpyrrole is acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[5]
Mechanistic Rationale
The Lewis acid catalyst (e.g., AlCl₃) activates the acetylating agent to form a highly electrophilic acylium ion. The electron-rich 2-methylpyrrole then attacks the acylium ion. A major challenge with this method is the regioselectivity, as acylation can occur at both the C3 and C5 positions of the pyrrole ring, leading to a mixture of products. The ratio of these products can be influenced by the choice of catalyst and reaction conditions.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Methylpyrrole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM and anhydrous aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension with vigorous stirring.
-
After the addition is complete, add a solution of 2-methylpyrrole in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomeric products and isolate this compound.
Method 3: Vilsmeier-Haack Acylation of 2-Methylpyrrole
The Vilsmeier-Haack reaction provides a milder and often more regioselective alternative to the Friedel-Crafts acylation for the formylation or acylation of electron-rich aromatic compounds.[6] For the synthesis of our target molecule, N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃) are used to generate the Vilsmeier reagent, which then acylates 2-methylpyrrole.[2]
Mechanistic Rationale
The reaction of DMA with POCl₃ forms a chloroiminium ion, the active electrophile known as the Vilsmeier reagent.[7] Due to steric hindrance from the methyl group at the 2-position of the pyrrole, the Vilsmeier reagent preferentially attacks the C3 position, leading to a high degree of regioselectivity for the desired 3-acetylated product after hydrolysis of the intermediate iminium salt.
Caption: Vilsmeier-Haack Acylation Workflow.
Experimental Protocol: Vilsmeier-Haack Acylation
Materials:
-
2-Methylpyrrole (1.0 eq)
-
N,N-Dimethylacetamide (DMA) (1.2 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Aqueous sodium acetate solution
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylacetamide in anhydrous DCE to 0 °C.
-
Add phosphorus oxychloride dropwise to the cooled solution, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 2-methylpyrrole in anhydrous DCE dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing a stirred solution of aqueous sodium acetate and ice.
-
Continue stirring until the intermediate iminium salt is completely hydrolyzed.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research program, including scale, purity requirements, and available resources.
-
The Paal-Knorr Synthesis offers a convergent and often high-yielding approach, provided the necessary 1,4-dicarbonyl precursor is readily accessible.
-
The Friedel-Crafts Acylation is a classic method that utilizes a simple starting material but suffers from poor regioselectivity, necessitating careful purification.
-
The Vilsmeier-Haack Acylation presents a highly regioselective and generally efficient method, though it involves the use of hazardous reagents that require careful handling.
By understanding the nuances of each of these synthetic strategies, researchers can make an informed decision to best suit their synthetic goals in the pursuit of novel therapeutics.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to the Biological Activity of 1-(5-methyl-1H-pyrrol-3-yl)ethanone and its Analogs
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold" in the design of novel therapeutics.[1] Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This guide provides a comparative analysis of the predicted biological activity of 1-(5-methyl-1H-pyrrol-3-yl)ethanone against a backdrop of structurally related pyrrole analogs, supported by experimental data from the scientific literature.
While direct biological screening data for this compound is not extensively available in the public domain, a comprehensive analysis of its structural analogs allows for a robust prediction of its potential therapeutic activities. This guide will delve into the structure-activity relationships of pyrrole derivatives to provide researchers, scientists, and drug development professionals with a detailed understanding of this promising chemical space.
Comparative Analysis of Biological Activity: An Evidence-Based Prediction
Based on the biological evaluation of structurally similar pyrrole derivatives, this compound is predicted to exhibit both antimicrobial and anticancer properties. The presence of the acetyl group at the 3-position and the methyl group at the 5-position are key determinants of its potential bioactivity.
Antimicrobial Activity
Pyrrole-containing compounds have a long history as effective antimicrobial agents.[4] The substitution pattern on the pyrrole ring plays a crucial role in determining the spectrum and potency of their activity. For instance, studies on various substituted pyrroles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7][8]
A study on 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, a compound with a similar acetyl and methyl-substituted pyrrole core, revealed its potential as a dual inhibitor of the human P-glycoprotein and the Staphylococcus aureus NorA efflux pump.[9] This suggests that this compound may not only possess direct antimicrobial properties but could also act as a resistance-modifying agent, enhancing the efficacy of other antibiotics.[9]
Anticancer Activity
The pyrrole scaffold is a common feature in numerous anticancer agents, targeting a variety of cellular mechanisms.[10] Derivatives of pyrrole have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[10][11] The presence of a carbonyl group, such as the acetyl group in this compound, has been highlighted as a key moiety for cytotoxic activity in several series of pyrrole derivatives.[10]
For example, various 3-acylpyrrole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[10] The substitution at other positions of the pyrrole ring further modulates this activity. The methyl group at the 5-position of the target compound is also expected to influence its anticancer potential, potentially by enhancing its interaction with biological targets or by altering its metabolic stability.
Table 1: Comparative Biological Activity of Selected Pyrrole Analogs
| Compound/Analog | Biological Activity | Target/Mechanism | IC50/MIC | Reference |
| This compound | Predicted Antimicrobial & Anticancer | - | - | - |
| 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | P-glycoprotein and S. aureus NorA efflux pump inhibitor | Efflux pump inhibition | IC50 of 11.2 μM for P-gp | [9] |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Antibacterial and Antifungal | Not specified | Zone of inhibition (mm) data available | [5] |
| 3-Acyl-pyrrole derivatives | Anticancer | Not specified | IC50 values in the micromolar range | [10] |
| 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | Anticancer | Induces S-phase cell cycle arrest and apoptosis | Growth inhibition observed at 5-10 µg/ml |
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The biological activity of pyrrole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
Caption: Hypothetical Structure-Activity Relationship for this compound.
For this compound, the following SAR can be inferred from studies on analogous compounds:
-
The 3-Acetyl Group: The carbonyl moiety at the 3-position is likely a key pharmacophoric feature. It can participate in hydrogen bonding and other interactions with biological targets, which is often crucial for anticancer and antimicrobial activities.[10]
-
The 5-Methyl Group: Alkyl substitutions on the pyrrole ring, such as the methyl group at the 5-position, can influence the compound's lipophilicity and steric properties. This, in turn, can affect its ability to cross cell membranes and its binding affinity to target proteins.
-
The 1-NH Group: The nitrogen atom of the pyrrole ring is a site for potential modification. N-substitution can dramatically alter the biological activity profile, offering a straightforward strategy for lead optimization.
Experimental Protocols: A Guide to Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, standardized and validated experimental protocols are essential.
Antimicrobial Susceptibility Testing
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls. Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with both antimicrobial and anticancer properties. The presence of the 3-acetyl and 5-methyl substituents on the pyrrole ring are key features that warrant further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Head-to-head comparisons with a diverse panel of pyrrole analogs will be crucial to elucidate its specific activity profile and to establish a more detailed structure-activity relationship. Such studies will undoubtedly contribute to the growing body of knowledge on pyrrole-based therapeutics and may lead to the discovery of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. A review article on biological importance of pyrrole [wisdomlib.org]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-(5-methyl-1H-pyrrol-3-yl)ethanone and its 2-Acetyl Isomer
Introduction
Substituted pyrroles are a cornerstone of modern chemical science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The precise arrangement of substituents on the pyrrole ring dictates the molecule's steric and electronic profile, profoundly influencing its biological activity and physical properties. Consequently, the unambiguous structural elucidation of pyrrole isomers is a critical task for researchers in organic synthesis and medicinal chemistry.
This guide provides an in-depth spectroscopic comparison of two key positional isomers: 1-(5-methyl-1H-pyrrol-3-yl)ethanone (hereafter Isomer A ) and 1-(5-methyl-1H-pyrrol-2-yl)ethanone (hereafter Isomer B ). By examining their ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and Mass Spectrometry (MS) fragmentation patterns, we will highlight the distinct spectral signatures that enable their definitive identification. The causality behind observed spectral differences will be explained based on fundamental principles of substituent effects on the pyrrole ring's electronic environment.
Molecular Structures and Isomeric Distinction
The core difference between Isomer A and Isomer B lies in the position of the electron-withdrawing acetyl group. In Isomer A, the acetyl group is at the β-position (C3), while in Isomer B, it is at the α-position (C2), adjacent to the nitrogen heteroatom. This seemingly minor change induces significant differences in electron density distribution, which are readily detected by spectroscopic methods.
A Comparative Guide to the Synthesis and Characterization of 1-(5-methyl-1H-pyrrol-3-yl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrrole-containing scaffolds are of paramount importance, forming the core of numerous natural products and pharmacologically active compounds. Among these, 1-(5-methyl-1H-pyrrol-3-yl)ethanone stands as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive cross-validation of experimental data for this target molecule, offering a comparative analysis of synthetic methodologies and detailed characterization protocols.
Introduction to this compound
This compound, a substituted pyrrole, possesses a reactive acetyl group and a methylated pyrrole ring, making it a versatile intermediate in organic synthesis. The pyrrole nucleus is a key component in a wide array of biologically active molecules, and derivatives of 3-acetylpyrrole have been investigated for their potential antimicrobial and other medicinal properties. The strategic placement of the methyl and acetyl groups on the pyrrole ring influences the molecule's reactivity and its potential interactions with biological targets.
This guide will delve into the synthesis of this compound via the Paal-Knorr pyrrole synthesis, a robust and widely used method for the construction of pyrrole rings. As a point of comparison, we will also explore the Hantzsch pyrrole synthesis for a structurally related analog, 3-acetyl-2,5-dimethylpyrrole. Through a detailed examination of these synthetic routes and the characterization of the resulting products, this guide aims to provide researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Synthetic Methodologies: A Comparative Analysis
The synthesis of substituted pyrroles can be achieved through various named reactions, with the Paal-Knorr and Hantzsch syntheses being two of the most prominent. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.
Method 1: Paal-Knorr Synthesis of this compound
The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] For the synthesis of the N-unsubstituted this compound, the reaction proceeds via the condensation of a suitable 1,4-dicarbonyl precursor with an ammonia source, such as ammonium acetate.[2]
Causality of Experimental Choices: The selection of a 1,4-dicarbonyl compound is crucial for achieving the desired substitution pattern. For the target molecule, an appropriate precursor would be a 1,4-dicarbonyl compound that, upon cyclization with ammonia, yields the 3-acetyl and 5-methyl substituted pyrrole. The use of a weak acid catalyst, often acetic acid, facilitates the cyclization process by protonating one of the carbonyl groups, which is then attacked by the enol of the other carbonyl.[3]
Experimental Protocol: Paal-Knorr Synthesis
A detailed experimental protocol for the Paal-Knorr synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl precursor (1 equivalent) with a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reagents: Add an excess of an ammonia source, typically ammonium acetate or ammonium hydroxide (2-3 equivalents).[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrate and reaction temperature.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Visualization of the Paal-Knorr Synthesis Workflow
Method 2: Hantzsch Pyrrole Synthesis of 3-acetyl-2,5-dimethylpyrrole
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a nitrogen source (ammonia or a primary amine) to produce substituted pyrroles.[4] This method is particularly useful for accessing polysubstituted pyrroles and offers a different synthetic approach compared to the Paal-Knorr synthesis.
Causality of Experimental Choices: The Hantzsch synthesis allows for the construction of the pyrrole ring with a high degree of control over the substitution pattern based on the choice of the three starting components. For the synthesis of 3-acetyl-2,5-dimethylpyrrole, ethyl acetoacetate serves as the β-ketoester, chloroacetone as the α-haloketone, and an ammonia source provides the nitrogen atom. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then reacts with the α-haloketone.[4]
Experimental Protocol: Hantzsch Pyrrole Synthesis
A detailed experimental protocol for the Hantzsch synthesis of 3-acetyl-2,5-dimethylpyrrole is as follows:
-
Formation of the Enamine: In a reaction vessel, combine ethyl acetoacetate (1 equivalent) with an aqueous solution of ammonia. The mixture is typically stirred at room temperature to form the corresponding enamine.
-
Addition of the α-Haloketone: To the enamine solution, add chloroacetone (1 equivalent) dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Cyclization and Aromatization: After the addition is complete, the reaction mixture is stirred for a specified period, often at room temperature or with gentle heating, to facilitate the cyclization and subsequent dehydration to form the pyrrole ring.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by crystallization or column chromatography to yield pure 3-acetyl-2,5-dimethylpyrrole.
Visualization of the Hantzsch Synthesis Workflow
Comparative Data Summary
| Parameter | This compound | 3-acetyl-2,5-dimethylpyrrole |
| Molecular Formula | C₇H₉NO | C₈H₁₁NO |
| Molecular Weight | 123.15 g/mol [5] | 137.18 g/mol [6] |
| Synthesis Method | Paal-Knorr Synthesis | Hantzsch Pyrrole Synthesis |
| ¹H NMR Data | Data not available in searched literature. | δ (ppm): 9.17 (s, 1H, NH), 6.36 (d, J=1.1 Hz, 1H, pyrrole-H), 2.50 (s, 3H, COCH₃), 2.43 (s, 3H, CH₃), 2.27 (s, 3H, CH₃)[7] |
| ¹³C NMR Data | Data not available in searched literature. | Data not fully available in searched literature. |
| Biological Activity | Not explicitly reported for this compound. | Derivatives have shown antimicrobial activity.[1][8] |
Logical Relationship of Comparative Analysis
Discussion and Future Outlook
This guide has outlined two classical and effective methods for the synthesis of substituted 3-acetylpyrroles. The Paal-Knorr synthesis offers a straightforward approach to this compound from a 1,4-dicarbonyl precursor, while the Hantzsch synthesis provides a versatile route to the more substituted analog, 3-acetyl-2,5-dimethylpyrrole.
The lack of readily available, detailed experimental and characterization data for this compound in the reviewed literature highlights an opportunity for further research. A thorough investigation and publication of a robust synthetic protocol and complete spectroscopic data for this compound would be a valuable contribution to the chemical community.
Furthermore, the exploration of the biological activities of this compound is warranted. Given that many pyrrole derivatives exhibit antimicrobial properties, screening this compound against a panel of bacterial and fungal strains could reveal its potential as a lead for the development of new anti-infective agents.[1][8]
References
- 1. jmcs.org.mx [jmcs.org.mx]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-2,4-dimethylpyrrole | 2386-25-6 [sigmaaldrich.com]
- 7. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 8. acgpubs.org [acgpubs.org]
Comparing the reactivity of 1-(5-methyl-1H-pyrrol-3-yl)ethanone with other ketones
Introduction: Beyond Simple Ketones
In the vast landscape of carbonyl chemistry, ketones serve as fundamental building blocks for complex molecular architectures. While aliphatic ketones like acetone and aryl ketones such as acetophenone are textbook examples, heterocyclic ketones present a more nuanced and often more interesting reactivity profile. This guide provides an in-depth comparison of the reactivity of 1-(5-methyl-1H-pyrrol-3-yl)ethanone , a prominent heterocyclic ketone, with other benchmark ketones.
The unique structure of this compound, featuring an acetyl group at the C3 position of an electron-rich 5-methylpyrrole ring, imparts a distinct chemical personality. The interplay between the carbonyl group's electrophilicity and the pyrrole ring's aromaticity and electron-donating nature governs its behavior in various chemical transformations. Understanding this reactivity is paramount for researchers in medicinal chemistry and materials science, where pyrrole derivatives are common scaffolds.[1] This guide will dissect these structural nuances, supported by experimental protocols and comparative data, to provide a comprehensive resource for professionals in drug development and chemical synthesis.
Chapter 1: The Electronic and Steric Landscape of Ketone Reactivity
The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon. This carbon is sp² hybridized and subject to nucleophilic attack, leading to a tetrahedral intermediate.[2][3] The rate and equilibrium of this process are influenced by two main factors:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl increase its partial positive charge, enhancing reactivity towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and thus reactivity.
-
Steric Effects: Bulky groups flanking the carbonyl group hinder the approach of a nucleophile, slowing down the reaction rate.
Let's consider our ketones of interest in this context:
-
Acetone (Propan-2-one): The benchmark aliphatic ketone. The two methyl groups are weakly electron-donating via induction, and steric hindrance is minimal.
-
Acetophenone: An aryl ketone. The phenyl group is electron-withdrawing by induction but can donate electron density through resonance. This resonance stabilization of the carbonyl group, coupled with the steric bulk of the phenyl ring, makes acetophenone generally less reactive towards nucleophiles than acetone.[4][5]
-
2-Acetylpyrrole: A heterocyclic ketone isomeric to our topic compound. The pyrrole ring is a π-excessive, electron-rich system. The nitrogen's lone pair is delocalized throughout the ring, significantly increasing electron density at the C2 position. This strong electron-donating effect deactivates the attached carbonyl group towards nucleophilic attack.[6]
-
This compound: The acetyl group is at the C3 position. While still influenced by the electron-rich pyrrole ring, the electron-donating effect from the nitrogen lone pair is less pronounced at C3 compared to C2. The additional methyl group at C5 is a weak electron-donating group.
The following diagram illustrates the key resonance contributors that decrease the electrophilicity of the carbonyl carbon in acetophenone and the acetylpyrroles.
Caption: Resonance delocalization in aryl and heterocyclic ketones.
Chapter 2: Comparative Reactivity in Nucleophilic Addition
Nucleophilic addition is the archetypal reaction of ketones.[2] The reduced electrophilicity of the carbonyl carbon in this compound compared to aliphatic and even some aryl ketones suggests a lower reactivity.
Hypothesis: The order of reactivity towards nucleophilic addition will be: Acetone > Acetophenone > this compound > 2-Acetylpyrrole
This order is based on a combination of decreasing carbonyl electrophilicity due to electron donation from the aromatic/heterocyclic ring and increasing steric hindrance.
Experimental Protocol: Comparative Analysis via 2,4-DNPH Derivatization
To quantitatively assess this hypothesis, a kinetic study involving the formation of 2,4-dinitrophenylhydrazones (from Brady's reagent) can be performed. The formation of the brightly colored hydrazone can be monitored using UV-Vis spectroscopy.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of each ketone (Acetone, Acetophenone, 2-Acetylpyrrole, and this compound) in ethanol. Prepare a 0.002 M solution of 2,4-dinitrophenylhydrazine in a mixture of ethanol and phosphoric acid.
-
Kinetic Run: In a quartz cuvette, mix 1.0 mL of a ketone solution with 2.0 mL of the 2,4-DNPH solution.
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the corresponding hydrazone (typically ~360-390 nm) over time.
-
Analysis: Determine the initial reaction rate for each ketone by calculating the slope of the absorbance vs. time plot in the initial linear region.
Caption: Workflow for comparative kinetic analysis of ketones.
Expected Results and Discussion
The experimental data are expected to align with our hypothesis. The relative initial rates of reaction would provide a quantitative comparison of the ketones' reactivity.
| Ketone | Expected Relative Rate | Key Influencing Factors |
| Acetone | 100 (Reference) | Low steric hindrance, weak inductive donation. |
| Acetophenone | ~20-30 | Resonance stabilization, moderate steric hindrance.[4] |
| This compound | ~10-20 | Strong electron donation from pyrrole ring (at C3). |
| 2-Acetylpyrrole | ~1-5 | Very strong electron donation from pyrrole ring (at C2).[6] |
These results would confirm that the electron-donating capacity of the pyrrole ring significantly deactivates the carbonyl group towards nucleophilic attack, with the effect being more pronounced for the 2-substituted isomer than the 3-substituted one.
Chapter 3: Enolate Formation and Subsequent Reactions
The acidity of the α-protons (the protons on the methyl group of the acetyl moiety) is another critical aspect of ketone reactivity. Deprotonation at this position forms a nucleophilic enolate, which is a key intermediate in reactions like aldol condensations.
The stability of the resulting enolate conjugate base determines the acidity of the α-protons. Electron-withdrawing groups stabilize the enolate, increasing α-proton acidity.
Hypothesis: The order of α-proton acidity will be: Acetophenone > this compound > 2-Acetylpyrrole > Acetone
-
Acetophenone: The phenyl group helps to delocalize the negative charge of the enolate, increasing its stability.
-
Acetylpyrroles: The electron-donating pyrrole ring will destabilize the adjacent negative charge of the enolate, reducing the acidity of the α-protons compared to acetophenone.
-
Acetone: The inductive effect of the other methyl group is destabilizing to the enolate.
Experimental Protocol: Comparative Aldol Condensation
A comparative study of the base-catalyzed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, can provide insight into the relative ease of enolate formation and its nucleophilicity.
Methodology:
-
Reaction Setup: In separate flasks, dissolve 1 mmol of each ketone and 1 mmol of benzaldehyde in 5 mL of ethanol.
-
Initiation: To each flask, add 0.2 mmol of a base (e.g., sodium hydroxide in ethanol) at a controlled temperature (e.g., 25°C).
-
Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench the reaction in the aliquot with a weak acid.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the yield of the chalcone-type condensation product.
-
Comparison: Plot the product yield versus time for each ketone to compare their reaction rates.
Chapter 4: Reactivity of the Pyrrole Ring Itself
Unlike acetone and acetophenone, the heterocyclic ketones possess a reactive aromatic ring. The pyrrole ring is known to be highly susceptible to electrophilic aromatic substitution, often being compared to activated benzene derivatives like phenol or aniline.[6] The acetyl group, being an electron-withdrawing group, is expected to deactivate the pyrrole ring towards this type of reaction.
Hypothesis: The acetyl group will deactivate the pyrrole ring towards electrophilic substitution. The substitution will be directed to the positions that are still most activated by the ring nitrogen, likely the C4 or C2 position for 3-acetylpyrrole.
Experimental Protocol: Comparative Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heterocyclic compounds. Comparing the reaction outcomes for 2-acetylpyrrole and this compound can reveal the directing effects and the deactivating influence of the acetyl group.
Methodology:
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C.
-
Reaction: To separate solutions of this compound and 2-acetylpyrrole in DMF, add the pre-formed Vilsmeier reagent at 0°C.
-
Workup: Allow the reaction to proceed for a set time before quenching with an ice-water mixture and neutralizing with a base (e.g., sodium carbonate).
-
Analysis: Isolate the products and characterize them using NMR spectroscopy to determine the position of formylation and the reaction yield.
Conclusion
The reactivity of this compound is a fascinating case study in the influence of heterocyclic scaffolds on functional group chemistry. Our comparative analysis reveals a nuanced profile:
-
Carbonyl Reactivity: The carbonyl group is significantly deactivated towards nucleophilic addition due to the electron-donating nature of the pyrrole ring. Its reactivity is lower than that of acetone and acetophenone but higher than its 2-acetylpyrrole isomer.
-
α-Proton Acidity: The α-protons are less acidic than those of acetophenone, leading to slower rates in base-catalyzed reactions like the aldol condensation. This is a direct consequence of the electron-rich heterocycle destabilizing the adjacent enolate.
-
Ring Reactivity: The acetyl group acts as a deactivating group for electrophilic substitution on the highly reactive pyrrole ring, a crucial consideration for further functionalization of the heterocyclic core.
This guide demonstrates that this compound cannot be treated as a simple ketone. Its unique electronic properties make it a distinct chemical entity, and understanding its reactivity profile is essential for its effective application in the synthesis of novel pharmaceuticals and advanced materials.
References
A Comparative Guide to the Efficacy of 1-(5-methyl-1H-pyrrol-3-yl)ethanone Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate enzyme activity is paramount. Among the myriad of heterocyclic compounds, the pyrrole nucleus has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth technical comparison of the efficacy of 1-(5-methyl-1H-pyrrol-3-yl)ethanone derivatives as a promising class of enzyme inhibitors. Drawing upon experimental data, we will explore their therapeutic potential across different enzyme families, compare their performance against established inhibitors, and provide detailed methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.
Introduction: The Versatility of the Pyrrole Scaffold in Enzyme Inhibition
The this compound core represents a versatile and synthetically accessible scaffold. Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against a range of enzymatic targets. The exploration of derivatives of this scaffold has unveiled promising activity in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will focus on a comparative analysis of these derivatives against three primary classes of enzymes: Bruton's Tyrosine Kinase (BTK), Dihydrofolate Reductase (DHFR), and the H+/K+-ATPase proton pump.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives is crucial for enabling structure-activity relationship (SAR) studies. A general and efficient one-pot, multi-component reaction approach is often employed for the synthesis of substituted pyrroles.
Representative Synthetic Pathway:
Caption: General one-pot synthesis of pyrrole derivatives.
Detailed Experimental Protocol for Synthesis:
The following protocol is a representative example for the synthesis of a 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivative, which can be adapted for various substituted starting materials[1].
-
Reaction Setup: To a solution of substituted phenacyl bromide (1 mmol) and a substituted aryl amine (1 mmol) in ethanol, add acetylacetone (1 mmol) and triphenylphosphine (PPh3) as an organic base.
-
Reflux: Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine solution and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Comparative Efficacy as Enzyme Inhibitors
The true measure of a novel scaffold's potential lies in its performance against validated biological targets. This section compares the efficacy of this compound derivatives and related pyrrole compounds against established enzyme inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibition: A New Frontier in Oncology
Table 1: Comparative Efficacy of Pyrrole-based BTK Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (4x)[2] | BTK | 4.8 | RN486 | - |
| TAK-020[3] | BTK | - | Ibrutinib | - |
Note: Specific IC50 values for RN486 and a direct comparison for TAK-020 were not provided in the source material.
The data indicates that pyrrole-based scaffolds can be potent BTK inhibitors, with some derivatives showing superior activity in both enzymatic and cellular assays compared to other preclinical drugs[2]. The development of this compound derivatives as BTK inhibitors represents a promising avenue for future research.
Dihydrofolate Reductase (DHFR) Inhibition: Combating Microbial Resistance
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs.
Table 2: Comparative Efficacy of Pyrrole-based DHFR Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrole Derivative 3o[4][5] | Butyrylcholinesterase | 5.37 ± 0.36 | Donepezil | - |
| Pyrrole Derivative 3p[4][5] | Butyrylcholinesterase | 1.71 ± 0.087 | Donepezil | - |
| Pyrrole Derivative 3s[4][5] | Butyrylcholinesterase | 3.76 ± 0.25 | Donepezil | - |
Note: The provided data is for butyrylcholinesterase, another important enzyme target. Specific IC50 values for this compound derivatives against DHFR were not available in the searched literature. The table illustrates the potential of the pyrrole scaffold against other enzyme systems.
The inhibitory activity of these pyrrole derivatives highlights the potential of this scaffold in developing selective inhibitors for various enzymes. Further investigation into this compound derivatives as DHFR inhibitors is warranted.
H+/K+-ATPase Inhibition: A Novel Approach for Acid-Related Disorders
The gastric H+/K+-ATPase proton pump is the primary target for the treatment of acid-related diseases. A novel pyrrole derivative, TAK-438, has demonstrated potent and long-lasting inhibition of this enzyme.
Table 3: Comparative Efficacy of Pyrrole-based H+/K+-ATPase Inhibitors
| Compound | Target Enzyme | IC50 (µM) at pH 6.5 | Reference Compound | IC50 (µM) at pH 6.5 |
| TAK-438 (Vonoprazan)[6] | H+/K+-ATPase | - | Lansoprazole | - |
Note: While a direct IC50 value for TAK-438 was not provided in the abstract, the text indicates it exhibited potent inhibitory activity.
TAK-438, a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine derivative, has shown more potent and longer-lasting inhibitory action on gastric acid secretion than conventional proton pump inhibitors (PPIs) like lansoprazole[6]. This underscores the potential of the pyrrole scaffold in developing superior treatments for gastroesophageal reflux disease (GERD) and peptic ulcers.
Mechanism of Action and Enzyme Kinetics
Understanding the mechanism of inhibition is crucial for rational drug design. For some pyrrole derivatives, kinetic studies have been performed to elucidate their mode of action.
Caption: General mechanisms of reversible enzyme inhibition.
For instance, kinetic studies of the selective butyrylcholinesterase inhibitor, a 1,3-diaryl-pyrrole derivative, revealed a mixed competitive mode of inhibition[4][5]. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mixed-type inhibition can be advantageous in providing a more robust and sustained inhibitory effect.
Standardized Protocols for Enzyme Inhibition Assays
To ensure the reproducibility and comparability of experimental data, standardized assay protocols are essential. Below are detailed, step-by-step methodologies for two key enzyme inhibition assays.
Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol
This spectrophotometric assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF)[4][7][8].
-
Reagent Preparation:
-
DHFR Assay Buffer (1x): Prepare a working solution from a 10x stock.
-
DHF Stock Solution (10 mM): Dissolve DHF in 1x Assay Buffer.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in 1x Assay Buffer.
-
Inhibitor Stock Solution: Dissolve the test compound (this compound derivative) and a reference inhibitor (e.g., methotrexate) in a suitable solvent (e.g., DMSO).
-
DHFR Enzyme Solution: Dilute the DHFR enzyme to an appropriate concentration in 1x Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound or reference inhibitor at various concentrations to the designated wells. Include a solvent control (e.g., DMSO).
-
Add 100 µL of DHFR Assay Buffer to wells designated as the background control.
-
Prepare a 40-fold dilution of the NADPH stock solution and add 40 µL to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Prepare a 15-fold dilution of the DHF substrate stock solution.
-
Initiate the reaction by adding 60 µL of the diluted DHF substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Bruton's Tyrosine Kinase (BTK) Enzymatic Assay Protocol
This assay typically utilizes a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction[5][9].
-
Reagent Preparation:
-
BTK Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl2, BSA, MnCl2, and DTT.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Substrate Solution: Prepare a solution of a suitable peptide substrate for BTK.
-
BTK Enzyme Solution: Dilute the BTK enzyme in Kinase Dilution Buffer.
-
Inhibitor Solution: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., ibrutinib) in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 1 µL of the inhibitor solution or solvent control to the wells.
-
Add 2 µL of the diluted BTK enzyme to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data as described for the DHFR assay.
-
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising and versatile class of enzyme inhibitors with demonstrated potential in oncology, infectious diseases, and the treatment of acid-related disorders. Their synthetic tractability allows for extensive structure-activity relationship studies, paving the way for the optimization of potency and selectivity.
While the available data for the broader class of pyrrole derivatives is encouraging, a more focused investigation into the this compound core is necessary to fully elucidate its therapeutic potential. Future research should prioritize:
-
Systematic SAR studies to identify key structural modifications that enhance inhibitory activity against specific enzyme targets.
-
Comprehensive enzyme kinetic studies to determine the mechanism of inhibition for lead compounds.
-
In vivo efficacy and pharmacokinetic studies to assess the drug-like properties of the most promising derivatives.
-
Direct, head-to-head comparative studies against clinically relevant inhibitors to accurately benchmark their performance.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this promising class of enzyme inhibitors, ultimately contributing to the development of novel and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(5-methyl-1H-pyrrol-3-yl)ethanone by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative in Synthesis
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds like 1-(5-methyl-1H-pyrrol-3-yl)ethanone represents a crucial step in creating new therapeutic agents. Pyrrole derivatives are foundational scaffolds in numerous biologically active molecules.[1] However, the synthesis of such a target molecule is only the beginning of the story. Its ultimate utility is intrinsically linked to its purity. The presence of unreacted starting materials, intermediates, or by-products can significantly impact downstream applications, influencing everything from reaction yields in subsequent synthetic steps to the toxicological and pharmacological profiles of a final active pharmaceutical ingredient (API).[2]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each choice, empowering researchers to select and adapt the optimal method for their specific needs—be it for in-process control, final product release, or stability testing. We will explore two primary reversed-phase HPLC (RP-HPLC) approaches: a rapid isocratic method and a comprehensive gradient method, culminating in a discussion of method validation to ensure data integrity and trustworthiness, in line with regulatory expectations.[3][4]
Chapter 1: Foundational Principles—Choosing the Right Analytical Approach
The molecular structure of this compound—an aromatic ketone with moderate polarity—makes it an ideal candidate for RP-HPLC. This technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, making it the workhorse of the pharmaceutical industry for its versatility and resolving power.[5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for compounds of this nature.[6][7] Its long alkyl chains provide substantial hydrophobic character, ensuring adequate retention and allowing for effective separation from both more polar starting materials and potentially more nonpolar, dimeric impurities.
-
Mobile Phase Considerations: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred for its lower viscosity and superior UV transparency. For heterocyclic compounds, especially those containing nitrogen, controlling the pH of the aqueous component with a buffer (e.g., phosphate or acetate) is critical to ensure consistent ionization states and achieve sharp, symmetrical peaks.[8][9][10]
-
Detector Selection: The conjugated π-electron system of the pyrrole ring and the carbonyl group in the target molecule makes it a strong chromophore, ideally suited for UV-Vis detection.[10] Wavelengths between 220 nm and 280 nm are typically effective for pyrrole derivatives.[8][9][11] A preliminary UV scan of the purified compound dissolved in the mobile phase is the definitive way to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Chapter 2: Comparative Experimental Protocols
The choice between an isocratic and a gradient elution method is a classic trade-off between speed and resolution. An isocratic method uses a constant mobile phase composition, making it simple, robust, and quick. A gradient method varies the mobile phase composition during the run, offering superior resolving power for complex samples with impurities that span a wide polarity range.[12][13]
Method A: Rapid Isocratic RP-HPLC for Routine Quality Control
Causality: This method is designed for speed and efficiency, making it ideal for routine analysis of batches where the impurity profile is well-understood and major impurities are adequately resolved from the main peak. It serves as an excellent in-process control (IPC) tool.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A premixed and degassed solution of Acetonitrile and 20mM Potassium Phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio.[8][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 272 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method B: High-Resolution Gradient RP-HPLC for Comprehensive Purity Profiling
Causality: This method is authoritative, designed to separate a wide range of potential impurities, including those that are closely related structurally or differ significantly in polarity. It is the preferred method for final purity assessment, reference standard characterization, and stability studies where the appearance of new degradation products must be detected.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20mM Potassium Phosphate buffer, pH 3.0.[11]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm (or DAD scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare the sample as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample synthesis to the final purity report, a critical pathway in pharmaceutical quality control.
Caption: Workflow for HPLC Purity Assessment.
Chapter 3: Comparative Performance Data
To objectively compare these methods, we present hypothetical yet realistic performance data for the analysis of a single batch of this compound containing several process-related impurities.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Justification |
| Analyte Retention Time (min) | 5.8 | 10.2 | The higher initial aqueous content in the gradient method leads to a later elution of the main analyte. |
| Total Run Time (min) | 10 | 25 | The isocratic method is significantly faster, increasing sample throughput. |
| Number of Detected Impurities | 3 | 5 | The gradient method successfully resolves two additional, late-eluting, nonpolar impurities missed by the isocratic run. |
| Resolution (Critical Pair) | 1.3 | 2.5 | Gradient elution provides superior separation between the main peak and a closely eluting impurity. A value >2.0 is ideal. |
| Tailing Factor (Analyte Peak) | 1.4 | 1.1 | The gradient method often yields more symmetrical peaks, as compounds move through the column under more optimal conditions. |
| Primary Application | Routine QC, IPC | Final Purity, Stability | Method A is for speed and known profiles; Method B is for comprehensive characterization and detecting unknowns. |
Analysis of Performance: The data clearly illustrates the strengths of each approach. Method A is a powerful tool for high-throughput environments where the primary goal is to confirm the product is within known specifications. However, its lower resolving power (Resolution = 1.3) could lead to underestimation of impurities. Method B, while more time-consuming, provides a far more accurate and trustworthy purity profile. Its ability to detect a greater number of impurities and achieve baseline separation (Resolution = 2.5) makes it the only acceptable choice for final product release and for regulatory submissions.[9][11]
Chapter 4: Method Validation—The Cornerstone of Trustworthiness
An analytical method is only as reliable as its validation. The process of validation demonstrates that a method is suitable for its intended purpose.[12][15] All methods used in a regulated environment must be validated according to International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[4][16]
A Self-Validating Protocol (Abbreviated):
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to ensure that degradation products do not co-elute with the main peak.[8]
-
Linearity and Range: Linearity is established by preparing a series of solutions of the reference standard at different concentrations (typically 80-120% of the target concentration for an assay) and plotting the detector response against concentration.[16] The correlation coefficient (R²) should be >0.999.
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of analyte is added to a placebo or sample matrix, and the method is used to measure the amount recovered. Recoveries are typically expected to be within 98-102%.[12][15]
-
Precision:
-
Repeatability (Intra-assay precision): This is the precision of the method over a short interval. It is assessed by performing at least six replicate measurements of the same sample at 100% concentration. The relative standard deviation (RSD) should typically be less than 2%.[3]
-
Intermediate Precision: This assesses the method's ruggedness by having different analysts, on different days, using different equipment, analyze the same sample.
-
Conclusion and Recommendations
The purity of a synthesized compound is a non-negotiable parameter in chemical and pharmaceutical science. High-Performance Liquid Chromatography stands as the definitive tool for this assessment.
-
For rapid, in-process quality control where the impurity profile is known, the Isocratic RP-HPLC Method (Method A) is a highly efficient choice.
-
For comprehensive purity profiling, final product release, and stability testing , the Gradient RP-HPLC Method (Method B) is essential. Its superior resolving power ensures that all potential impurities are detected and quantified, providing the authoritative data required for critical decision-making and regulatory compliance.
Ultimately, the development of a robust analytical method is a foundational element of scientific integrity. By understanding the principles behind method selection and committing to rigorous validation, researchers can ensure that the data they generate is not only accurate but also defensible and trustworthy.
References
- 1. ijrpr.com [ijrpr.com]
- 2. moravek.com [moravek.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. zenodo.org [zenodo.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. youtube.com [youtube.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. welch-us.com [welch-us.com]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. auroraprosci.com [auroraprosci.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone: A Comparative Analysis
Introduction
1-(5-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole, represents a valuable structural motif in medicinal chemistry and materials science. Pyrrole cores are integral to a vast array of bioactive molecules, including notable pharmaceuticals.[1] The specific substitution pattern of this target molecule—possessing both methyl and acetyl groups at the C2 and C4 positions (IUPAC name: 1-(2-methyl-1H-pyrrol-4-yl)ethanone)—makes it a desirable building block for the synthesis of more complex molecular architectures. Consequently, the development of efficient, reliable, and scalable synthetic routes to this compound is of significant interest to researchers in drug discovery and process development.
This guide provides an in-depth, objective comparison of the two most prominent synthetic strategies for accessing this compound: the classical Paal-Knorr synthesis and a regiocontrolled Friedel-Crafts acylation. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses to guide researchers in selecting the optimal method for their specific needs.
Strategic Overview: Two Paths to a Privileged Scaffold
The synthesis of this compound can be approached from two fundamentally different perspectives:
-
Constructing the Ring (Paal-Knorr Synthesis): This "bottom-up" approach involves forming the pyrrole ring from an acyclic precursor. It is a robust and high-yielding method, contingent on the successful synthesis of the required starting material.[2][3]
-
Functionalizing the Ring (Friedel-Crafts Acylation): This "top-down" approach begins with a pre-formed pyrrole ring (2-methylpyrrole) and introduces the desired acetyl group. This route's primary challenge lies in controlling the position of the acylation (regioselectivity).[4]
The following sections will provide a detailed examination of the experimental realities and mechanistic considerations for each of these pathways.
Route 1: The Paal-Knorr Synthesis - A Classic Convergent Approach
The Paal-Knorr synthesis is arguably the most reliable and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[5] For our target molecule, this requires the cyclization of the triketone precursor, 3-acetyl-2,5-hexanedione , with an ammonia source.
Causality in Experimental Design: Why Paal-Knorr?
The primary advantage of the Paal-Knorr synthesis is its predictability and typically high yields. The reaction mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.[2] This convergence of two simple molecules into a complex heterocycle in a single step is highly efficient. The main synthetic challenge is therefore shifted to the preparation of the unsymmetrical triketone precursor.
Workflow for the Paal-Knorr Synthesis
Caption: Paal-Knorr workflow for target synthesis.
Experimental Protocols
Part A: Synthesis of Precursor 3-acetyl-2,5-hexanedione
This procedure utilizes a base-catalyzed Michael addition of ethyl acetoacetate to methyl vinyl ketone, followed by ketonic hydrolysis.[6][7]
-
1. Enolate Formation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (approx. 4 M solution) at 0 °C. To this solution, add ethyl acetoacetate (1.0 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the sodium enolate.
-
2. Michael Addition: Cool the enolate solution to 0 °C. Add methyl vinyl ketone (1.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Scientist's Note: The conjugate addition is thermodynamically controlled. Maintaining a low temperature during the addition minimizes competing side reactions like self-condensation of the ketone.
-
-
3. Hydrolysis and Decarboxylation (Ketonic Hydrolysis): To the reaction mixture, add an aqueous solution of sodium hydroxide (5 M, 2.5 eq) and heat the mixture to reflux for 4-6 hours. This saponifies the ester and promotes decarboxylation.
-
4. Work-up and Purification: Cool the mixture to room temperature and acidify carefully with dilute hydrochloric acid until the pH is ~2-3. This will protonate the carboxylate formed after hydrolysis, which will then decarboxylate upon further heating or standing. The solution should be extracted with ethyl acetate (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude triketone[8][9] can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-acetyl-2,5-hexanedione as a colorless or pale yellow oil.
Part B: Paal-Knorr Synthesis of this compound
-
1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-acetyl-2,5-hexanedione (1.0 eq) in glacial acetic acid (approx. 0.5 M solution). Add ammonium acetate (1.5 eq).
-
Scientist's Note: Acetic acid serves as a weakly acidic medium which catalyzes the reaction, while ammonium acetate acts as the ammonia source.[5] An excess of the ammonia source is used to drive the reaction to completion.
-
-
2. Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
3. Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Basify the solution to a pH of 8-9 by the slow addition of aqueous sodium hydroxide or sodium carbonate solution. This will precipitate the crude product. Filter the solid product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.
Route 2: Regiocontrolled Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. A naive application of this reaction to 2-methylpyrrole would, however, be unselective. The inherent electronic properties of the pyrrole ring direct electrophilic substitution to the C2 (α) position. Overcoming this natural propensity is the key scientific challenge of this route.
Causality in Experimental Design: Overcoming Regioselectivity
Pyrrole is an electron-rich heterocycle, and electrophilic attack preferentially occurs at the C2-position where the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance. To force the reaction towards the less-favored C3-position, a strategic modification is required. Research has shown that installing a bulky, electron-withdrawing protecting group, such as a p-toluenesulfonyl (tosyl) group, on the pyrrole nitrogen can achieve this.[10]
When N-tosyl-2-methylpyrrole is treated with a strong Lewis acid like aluminum chloride (AlCl₃), the reaction is believed to proceed through an organoaluminum intermediate. This intermediate directs the incoming acylium ion to the C3 position, likely through a combination of steric hindrance at the C2 position and a modified electronic distribution within the pyrrole-Lewis acid complex. In contrast, using weaker Lewis acids (e.g., SnCl₄) results in the standard C2-acylation product.[10] This demonstrates a powerful principle: reaction outcomes can be dictated by the judicious choice of reagents that alter the reaction mechanism.
Workflow for Regiocontrolled Friedel-Crafts Acylation
Caption: Multi-step workflow for the regiocontrolled Friedel-Crafts route.
Experimental Protocols
Part A: Synthesis of N-p-Toluenesulfonyl-2-methylpyrrole
-
1. Deprotonation: To a solution of 2-methylpyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
2. Sulfonylation: Cool the resulting sodium pyrrolide solution back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous THF dropwise. Stir the reaction at room temperature overnight.
-
3. Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The organic layer should be washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate) to yield the N-protected pyrrole.
Part B: C3-Regioselective Friedel-Crafts Acylation
-
1. Complex Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C. Add acetyl chloride (AcCl, 1.2 eq) dropwise.
-
2. Acylation: To the Lewis acid-acyl chloride complex, add a solution of N-p-toluenesulfonyl-2-methylpyrrole (1.0 eq) in the same anhydrous solvent dropwise, keeping the temperature at 0 °C. After addition, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Scientist's Note: The use of a significant excess of AlCl₃ is crucial for driving the formation of the organoaluminum intermediate that directs C3-acylation.[10]
-
-
3. Work-up and Purification: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The product, N-tosyl-3-acetyl-5-methylpyrrole, should be purified by column chromatography.
Part C: Deprotection of the N-Tosyl Group
-
1. Hydrolysis: Dissolve the purified N-tosyl-3-acetyl-5-methylpyrrole (1.0 eq) in a mixture of methanol and THF. Add an aqueous solution of sodium hydroxide (e.g., 2 M, 5-10 eq) and heat the mixture to reflux for 2-4 hours.
-
2. Work-up and Purification: After cooling, neutralize the reaction mixture with dilute HCl. Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization as described in the Paal-Knorr method.
Comparative Analysis
| Metric | Route 1: Paal-Knorr Synthesis | Route 2: Regiocontrolled Friedel-Crafts |
| Number of Steps | 2 (Precursor Synthesis + Cyclization) | 3 (Protection + Acylation + Deprotection) |
| Overall Yield | Potentially High (Yields for Paal-Knorr are often >80%) | Moderate (Cumulative yield over 3 steps) |
| Atom Economy | Good | Poor (Loss of tosyl group and protecting group reagents) |
| Key Reagents | Ethyl acetoacetate, methyl vinyl ketone, NaOH, NH₄OAc | 2-Methylpyrrole, NaH, TsCl, AlCl₃, AcCl, NaOH |
| Process Control | Main challenge is the synthesis of the triketone precursor. | Main challenge is strict control of anhydrous conditions and regioselectivity. |
| Safety/Handling | Requires handling of sodium metal and flammable solvents. | Requires handling of pyrophoric NaH and highly corrosive AlCl₃ and TsCl. |
| Scalability | Generally considered robust and scalable. | Multi-step nature and use of stoichiometric Lewis acids can be challenging on a large scale. |
| Purification | Final product often crystalline and purified by recrystallization. | Requires chromatographic purification at multiple stages. |
Conclusion and Recommendation
For the synthesis of this compound, the Paal-Knorr synthesis stands out as the superior route for most laboratory and process chemistry applications. Although it requires the upfront synthesis of the 3-acetyl-2,5-hexanedione precursor, the overall pathway is more convergent, likely higher yielding, and more atom-economical. The final cyclization step is robust and purification is often straightforward.
The regiocontrolled Friedel-Crafts acylation serves as a mechanistically insightful alternative . It is a valuable approach for demonstrating the principles of regiochemical control through protecting groups and Lewis acid choice. However, its multi-step nature, poor atom economy, and reliance on stoichiometric, moisture-sensitive reagents make it a less practical and less "green" option compared to the Paal-Knorr approach. Its utility might be found in scenarios where a library of variously substituted 2-methylpyrroles are already available and need to be functionalized at the C3 position.
Ultimately, the choice of synthesis will depend on the specific goals of the researcher. For efficient, high-yield production of the target compound, the Paal-Knorr methodology is the recommended pathway.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. 3-Acetyl-2,5-hexanedione | C8H12O3 | CID 170683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-methyl-1H-pyrrol-3-yl)ethanone
Author's Note: This document provides a detailed protocol for the safe handling and disposal of 1-(5-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 6115-72-6). The procedures outlined are synthesized from established safety data and best practices in chemical waste management. As a scientist, your most critical tool is a thorough understanding of the materials you work with. This guide is designed to build that understanding, ensuring that safety and regulatory compliance are integral to your research, not an afterthought. The causality behind each step is explained to empower you to make informed, safe decisions in your laboratory environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates careful handling to prevent personal exposure and environmental contamination. The primary hazards are categorized under the Globally Harmonized System (GHS) and are summarized below.
| Hazard Class | GHS Pictogram | Code | Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed | Prevents accidental ingestion through contaminated surfaces or poor hygiene. Mandates strict containment. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation | Requires the use of chemical-resistant gloves and a lab coat to prevent direct contact. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation | Mandates the use of safety goggles or a face shield to protect against splashes. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation | Requires handling within a chemical fume hood or well-ventilated area to avoid inhaling dust or vapors. |
This compound is classified as hazardous waste.[1][2] Therefore, under no circumstances should it be disposed of down the sanitary sewer or in regular trash. Such actions can lead to environmental damage and place your institution in violation of local and national regulations.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the waste container, it is imperative to establish a safe working environment. This is a non-negotiable step that protects you and your colleagues.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including the preparation of its waste container, must be performed inside a certified chemical fume hood.[3][4] This is the primary engineering control to mitigate the risk of respiratory irritation from dust or vapors.[3][5]
Personal Protective Equipment (PPE): Your PPE is your last line of defense. It must be selected based on the specific hazards of the chemical.
-
Eye/Face Protection: Wear chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection:
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH/MSHA-approved respirator may be required for cleaning up large spills or if ventilation is inadequate.[3]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol is designed to ensure waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure this compound or if it is mixed with other solvents or reagents.
-
Segregation is Key: This is a critical control point. This compound is known to be incompatible with strong oxidizing agents.[6][8] Never mix waste containing this compound with oxidizing waste streams to prevent potentially hazardous reactions. All chemical waste must be segregated into compatible categories.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Avoid Contamination: Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for expansion and prevent splashing during transport.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when waste is being added.[1]
Step 3: Labeling
-
Proper labeling is essential for regulatory compliance and the safety of waste handlers. The label must be clear, legible, and permanently affixed to the container.
-
Required Information:
-
The words "HAZARDOUS WASTE ".
-
The full, unabbreviated chemical name: "This compound ".
-
If it is a mixture, list all components and their approximate percentages.
-
Clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
Step 4: Temporary Storage and Final Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure satellite accumulation area that has secondary containment to control any potential leaks.[9]
-
Professional Disposal: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1][9] These services are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.it [fishersci.it]
- 3. benchchem.com [benchchem.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 1-(5-methyl-1H-pyrrol-3-yl)ethanone: From Risk Assessment to Disposal
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized reagents like 1-(5-methyl-1H-pyrrol-3-yl)ethanone demands more than just following a checklist; it requires a deep, causal understanding of the risks involved and the protective measures we employ. This guide moves beyond a simple recitation of rules to provide a procedural and logical framework for safely managing this compound in your laboratory, ensuring both personal safety and data integrity.
Hazard Assessment: Understanding the Adversary
Before the first spatula touches the powder, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is not a benign substance. According to its Safety Data Sheets (SDS), it presents several health risks that dictate our handling protocols.
The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with specific GHS (Globally Harmonized System) hazard statements that form the basis of our safety plan:
| Hazard Statement | Description | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab. |
| H315 | Causes skin irritation | Direct skin contact must be prevented at all times. |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent severe, potentially lasting damage. |
| H335 | May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors. |
Source: Cayman Chemical Safety Data Sheet, Glentham Life Sciences Ltd Safety Data Sheet
This profile necessitates a multi-layered defense strategy, beginning with engineering controls as our first and most effective barrier.
Engineering Controls: Your Primary Line of Defense
Personal Protective Equipment (PPE) is the last line of defense, not the first. The primary method for mitigating exposure to this compound is through robust engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound in its solid form or in a volatile solvent must be performed inside a certified chemical fume hood. This is critical to contain airborne particles and vapors, directly addressing the H335 respiratory irritation hazard.
-
Ventilation: Ensure general laboratory ventilation meets institutional and regulatory standards to handle any fugitive emissions.
-
Safety Stations: Maintain clear and unobstructed access to an eyewash station and a safety shower. Verify their functionality weekly.
Personal Protective Equipment (PPE): A Detailed Protocol
When engineering controls are properly used, PPE provides the essential final barrier against accidental exposure. The selection of PPE must be deliberate and based on the specific hazards identified.
Eye and Face Protection
Given the severe eye irritation risk (H319), protection must be comprehensive.
-
Mandatory: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or during procedures with a high splash potential (e.g., solvent transfer, reaction workup), a full-face shield worn over safety glasses is required. This provides a secondary barrier protecting the entire face from splashes.
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is necessary.
-
Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.
-
Gloves: Nitrile gloves are the standard choice for handling most chemicals. For this compound, ensure they are of sufficient thickness (minimum 4 mil) and are changed immediately if contamination is suspected. Crucially, never re-use disposable gloves. For extended operations, consider double-gloving.
-
Apparel: Long pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
If work is conducted exclusively within a certified fume hood, a respirator is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection is vital.
-
Emergency Use: A NIOSH-approved air-purifying respirator (APR) with organic vapor/P100 cartridges should be available. All personnel must be fit-tested and trained in its use before an emergency occurs.
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
A logical workflow for donning and doffing PPE to prevent cross-contamination.
Spill and Disposal Plan
Preparedness is paramount. An accidental release requires a swift, pre-planned response.
Spill Response
-
Minor Spill (Solid, inside fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Wipe the area with a solvent-wetted cloth (e.g., ethanol, acetone), then with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Major Spill (Outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Allow only trained emergency responders to handle the cleanup.
-
Waste Disposal
Chemical waste management is a legal and ethical responsibility.
-
Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated silica gel) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and list all chemical contents, including this compound.
-
Storage: Store the waste container in a designated satellite accumulation area within the lab, ensuring it is closed at all times except when adding waste.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures and pickup schedules.
By integrating this comprehensive safety and handling protocol into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
